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  • Product: (R)-5-methyloxazolidin-2-one
  • CAS: 111688-35-8

Core Science & Biosynthesis

Foundational

(R)-5-Methyloxazolidin-2-one: A Comprehensive Technical Guide for Synthetic Chemists

(R)-5-Methyloxazolidin-2-one (CAS 111688-35-8) stands as a pivotal chiral auxiliary in the field of asymmetric synthesis. Its simple structure, derived from the readily available chiral pool starting material (R)-alanino...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-5-Methyloxazolidin-2-one (CAS 111688-35-8) stands as a pivotal chiral auxiliary in the field of asymmetric synthesis. Its simple structure, derived from the readily available chiral pool starting material (R)-alaninol, belies its profound efficacy in directing the stereochemical outcome of a variety of chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction to Chiral Auxiliaries and the Significance of (R)-5-Methyloxazolidin-2-one

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of a chiral auxiliary is contingent on its ability to rigidly orient the substrate, thereby creating a steric environment that favors the approach of a reagent from a specific trajectory. Oxazolidinones, particularly those popularized by David A. Evans, have become a cornerstone of this strategy due to their predictable stereochemical control, high diastereoselectivities, and the crystalline nature of their N-acylated derivatives, which often facilitates purification.

(R)-5-Methyloxazolidin-2-one offers a less sterically demanding alternative to the more common 4-substituted auxiliaries (e.g., those derived from valine or phenylalanine). The placement of the stereocenter at the 5-position provides a distinct steric and electronic environment for controlling the formation of new stereocenters, making it a valuable tool in the synthetic chemist's arsenal.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a chiral auxiliary is paramount for its effective use in the laboratory.

Physical Properties

While specific experimental data for the melting point and optical rotation of (R)-5-methyloxazolidin-2-one are not widely reported in the literature, data from closely related compounds and supplier information provide valuable insights into its expected physical state and characteristics. It is commercially available as a solid.[2]

For comparison, the physical properties of some analogous oxazolidinones are presented in the table below. The solubility of oxazolidinones is generally low in water but good in many organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

Property(R)-5-Methyloxazolidin-2-one(R)-4-Methyloxazolidin-2-one[4](4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone[3](R)-5-(Hydroxymethyl)oxazolidin-2-one[5]
CAS Number 111688-35-84042-43-716251-45-997859-49-9
Molecular Formula C₄H₇NO₂C₄H₇NO₂C₁₀H₁₁NO₂C₄H₇NO₃
Molecular Weight 101.10 g/mol 101.11 g/mol 177.20 g/mol 117.10 g/mol
Physical Form Solid[2]SolidSolidSolid
Melting Point Not reported45.9 °C121-123 °C93.0 °C
Boiling Point Not reported302.6 °C at 760 mmHgNot reportedNot reported
Optical Rotation Not reportedNot reported[α]²⁵/D −168° (c=2, CHCl₃)Not reported
Spectroscopic Data (Predicted and Interpreted)

No publicly available experimental spectra for (R)-5-methyloxazolidin-2-one were identified. However, based on the known spectral data of the oxazolidinone core and related substituted analogs, a reliable prediction and interpretation can be made.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring and the methyl group.

  • CH₃ group (C5): A doublet around 1.3-1.5 ppm, coupled to the C5 proton.

  • CH₂ group (C4): Two diastereotopic protons, appearing as a multiplet, likely between 3.0 and 3.8 ppm.

  • CH group (C5): A multiplet, expected to be in the range of 4.5-4.9 ppm, coupled to the methyl and C4 protons.

  • NH proton: A broad singlet, typically in the range of 5.5-7.0 ppm, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides key information about the carbon framework.

  • CH₃ carbon (C5): An upfield signal around 15-20 ppm.

  • CH₂ carbon (C4): A signal in the range of 40-50 ppm.

  • CH carbon (C5): A signal around 75-85 ppm.

  • C=O carbon (C2): A characteristic downfield signal for the carbonyl carbon, expected in the region of 158-162 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the functional groups.

  • N-H stretch: A sharp to broad peak around 3200-3400 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O stretch (carbamate): A strong, sharp absorption band in the range of 1740-1780 cm⁻¹.

  • C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.

Synthesis of (R)-5-Methyloxazolidin-2-one

The most direct and common synthesis of (R)-5-methyloxazolidin-2-one involves the cyclization of the corresponding β-amino alcohol, (R)-alaninol ((R)-2-amino-1-propanol). This precursor is readily available from the reduction of the natural amino acid, (R)-alanine. The cyclization can be achieved using various carbonylating agents.

Synthesis_of_R_5_methyloxazolidin_2_one R_Alanine (R)-Alanine Reduction Reduction (e.g., LiAlH₄) R_Alanine->Reduction R_Alaninol (R)-Alaninol Reduction->R_Alaninol Cyclization Cyclization (e.g., Diethyl Carbonate) R_Alaninol->Cyclization Final_Product (R)-5-Methyloxazolidin-2-one Cyclization->Final_Product

Caption: General synthetic route to (R)-5-methyloxazolidin-2-one.

Experimental Protocol: Synthesis from (R)-Alaninol

This protocol is a representative procedure based on common methods for oxazolidinone synthesis from amino alcohols using diethyl carbonate.[9][10]

Reagents and Equipment:

  • (R)-Alaninol

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount)

  • Round-bottom flask equipped with a distillation head and magnetic stirrer

  • Heating mantle

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a distillation head, add (R)-alaninol (1.0 eq.), diethyl carbonate (1.5-2.0 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).

  • Heat the reaction mixture to a temperature that allows for the slow distillation of ethanol (typically 90-120 °C). The progress of the reaction can be monitored by the amount of ethanol collected.

  • Continue heating until the theoretical amount of ethanol has been distilled off, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure (R)-5-methyloxazolidin-2-one.

Application in Asymmetric Synthesis: Mechanism of Stereocontrol

The primary application of (R)-5-methyloxazolidin-2-one is as a chiral auxiliary. After N-acylation, the resulting imide can be deprotonated to form a chiral enolate. The stereocenter at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face.

Mechanism of Diastereoselective Enolate Alkylation

The generally accepted model for stereodifferentiation involves the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The substituent at the C5 position (the methyl group) projects away from the plane of the enolate. This conformation creates a steric bias, where the "bottom" face of the enolate is shielded by the C5-substituent. Consequently, the electrophile (E⁺) preferentially attacks from the "top" face, leading to the observed major diastereomer.[11]

Stereocontrol_Mechanism cluster_0 N-Acyl Oxazolidinone cluster_1 (Z)-Enolate Formation cluster_2 Diastereoselective Alkylation Acyl_Ox Enolate Acyl_Ox->Enolate Base (e.g., LDA) Alkylation Enolate->Alkylation Electrophile (E⁺) (Top-face attack) Product Major Diastereomer Alkylation->Product Workup Side_Product Minor Diastereomer (Bottom-face attack hindered) Alkylation->Side_Product

Caption: Mechanism of diastereoselective alkylation using a C5-substituted oxazolidinone auxiliary.

This high degree of predictability and stereocontrol makes (R)-5-methyloxazolidin-2-one a valuable tool for constructing chiral centers in complex molecules, including active pharmaceutical ingredients.

Relevance in Drug Development: The Case of Linezolid

The oxazolidinone ring is a core structural motif in a class of antibiotics known as oxazolidinones. Linezolid, the first member of this class to be approved for clinical use, is a potent agent against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

The antibacterial activity of Linezolid and related compounds is critically dependent on the stereochemistry at the C5 position of the oxazolidinone ring.[4][6] The (S)-enantiomer of the 5-(aminomethyl) side chain is essential for its mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase.

Consequently, enantiomerically pure 5-substituted oxazolidinones, such as derivatives of (R)-5-methyloxazolidin-2-one, are crucial intermediates in the synthesis of Linezolid and other next-generation oxazolidinone antibiotics. Synthetic strategies often involve the elaboration of the C5 substituent of a chiral oxazolidinone precursor to introduce the necessary aminomethyl and aryl moieties.

Safety, Handling, and Disposal

As with all laboratory chemicals, (R)-5-methyloxazolidin-2-one should be handled with appropriate care.

Hazard Identification:

  • GHS Classification: Causes serious eye damage (H318).[2]

  • Signal Word: Danger.[2]

  • Pictogram: GHS05 (Corrosion).[2]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Some suppliers recommend storage under an inert atmosphere at 2-8 °C.[2]

Spill and Disposal:

  • In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

(R)-5-Methyloxazolidin-2-one is a valuable and versatile chiral auxiliary in modern organic synthesis. Its straightforward preparation from a readily available chiral starting material, coupled with its ability to induce high levels of stereocontrol in a variety of reactions, makes it an attractive choice for the synthesis of complex chiral molecules. Its direct relevance to the synthesis of life-saving antibiotics like Linezolid underscores its importance in medicinal chemistry and drug development. By understanding its properties and the mechanistic basis for its stereodirecting ability, researchers can effectively leverage this powerful tool to advance their synthetic endeavors.

References

  • Solubility of 5-[(2-methoxyphenoxy)methyl]oxazolidin-2-one (C11H13NO4). (n.d.). Solubility of Things. Retrieved from [Link]

  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(1), 113-116.
  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2025).
  • Katritzky, A. R., et al. (2015).
  • Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. (n.d.). Bentham Science. Retrieved from [Link]

  • Sim, T. B., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-r-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-108.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Williams College. Retrieved from [Link]

  • Chiral drugs. (n.d.). LabMed Discovery. Retrieved from [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). MDPI.
  • 2-Oxazolidinone. (n.d.). PubChem. Retrieved from [Link]

  • 5-Methyl-2-oxazolidinone. (n.d.). PubChem. Retrieved from [Link]

  • (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI.
  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2025).
  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025).
  • 2-Oxazolidinone, 5-methyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. (n.d.). precisionFDA. Retrieved from [Link]

  • 2-Oxazolanone, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.).
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016).
  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2025).

Sources

Exploratory

An In-Depth Technical Guide to (R)-5-methyl-2-oxazolidinone: Structure, Synthesis, and Application in Asymmetric Control

Introduction In the precise world of pharmaceutical development and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the precise world of pharmaceutical development and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereoselective synthesis a cornerstone of modern organic chemistry. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary "chiral guides" that direct the formation of a new stereocenter with a high degree of predictability and control. Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse.

Among the pantheon of these molecules, the oxazolidinone-based auxiliaries developed by David A. Evans stand out for their reliability and versatility.[] This guide focuses on a key member of this class: (R)-5-methyl-2-oxazolidinone . While structurally simpler than some of its more substituted counterparts (like the commonly used 4-benzyl or 4-isopropyl derivatives), its utility and foundational principles of operation provide a clear and excellent model for understanding this powerful class of reagents. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its structure, synthesis, and practical application in achieving asymmetric induction.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. (R)-5-methyl-2-oxazolidinone is a stable, crystalline solid at room temperature, though some sources may list it as a liquid, possibly due to impurities or its relatively low melting point.[2]

The key to its function as a chiral auxiliary lies in its rigid, heterocyclic structure and the defined stereochemistry at the C5 position. The methyl group at this position effectively blocks one face of the molecule. When an acyl group is attached to the nitrogen atom, subsequent enolization and reaction with an electrophile are sterically directed to the opposite, less-hindered face, leading to a highly diastereoselective transformation.[3][4]

Table 1: Physicochemical Properties of (R)-5-methyl-2-oxazolidinone

PropertyValueSource(s)
IUPAC Name (5R)-5-methyl-1,3-oxazolidin-2-one[5]
CAS Number 1072-70-4 (for the racemate)[5][6]
Molecular Formula C₄H₇NO₂[5][6]
Molecular Weight 101.10 g/mol [5][6]
Appearance White to off-white solid / Clear, colorless liquid[2]
Melting Point 16 °C[2]
Boiling Point ~305 °C (Calculated)[2]
Solubility Miscible with water. Soluble in many organic solvents.[2]

Note: The CAS number 1072-70-4 is often used for the racemic mixture, while specific enantiomers may have different identifiers. It is crucial to verify the stereochemistry from the supplier.

Synthesis of (R)-5-methyl-2-oxazolidinone

The most common and direct synthesis of (R)-5-methyl-2-oxazolidinone begins with the commercially available and relatively inexpensive chiral pool starting material, (R)-alaninol. The synthesis involves the cyclization of the amino alcohol, typically using a phosgene equivalent like carbonyldiimidazole (CDI) or diethyl carbonate.

Synthetic Workflow Diagram

G cluster_0 Synthesis of (R)-5-methyl-2-oxazolidinone A (R)-Alaninol B Intermediate A->B  + Diethyl Carbonate  + NaOMe (cat.)  Heat C (R)-5-methyl-2-oxazolidinone B->C  Intramolecular  Cyclization

Caption: Synthetic route from (R)-alaninol.

Experimental Protocol: Synthesis from (R)-Alaninol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-alaninol (1.0 eq) and diethyl carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as sodium methoxide (NaOMe, ~0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 120-130 °C). The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. Ethanol is evolved as a byproduct.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Remove the excess diethyl carbonate under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (R)-5-methyl-2-oxazolidinone.

Application in Asymmetric Alkylation

The primary utility of (R)-5-methyl-2-oxazolidinone is to control the stereochemistry of carbon-carbon bond formation at the α-position of a carboxylic acid derivative.[4] The general workflow involves three key stages: N-acylation, diastereoselective enolate alkylation, and subsequent cleavage of the auxiliary.

General Workflow for Asymmetric Alkylation

G cluster_1 Asymmetric Alkylation Workflow Aux (R)-5-methyl-2-oxazolidinone Acyl N-Acyl Oxazolidinone Aux->Acyl  1. n-BuLi  2. Acyl Chloride (R'COCl) Enolate (Z)-Enolate Acyl->Enolate  LDA or NaHMDS  -78 °C Alkylated Alkylated Product (High Diastereoselectivity) Enolate->Alkylated  Electrophile (R''-X) Final Chiral Carboxylic Acid + Recovered Auxiliary Alkylated->Final  Cleavage  (e.g., LiOH/H₂O₂)

Caption: Stepwise process for asymmetric alkylation.

Mechanistic Insight: The Role of the Chelated Enolate

The high diastereoselectivity observed in the alkylation step is a direct consequence of the rigid, chelated (Z)-enolate formed upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[3][7] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the N-acyl group. The C5-methyl substituent then acts as a steric shield, directing the incoming electrophile to attack the enolate from the opposite, less-hindered face.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Adduct
  • N-Acylation:

    • Dissolve (R)-5-methyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature.

    • Quench with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate to obtain the N-propionyl oxazolidinone. Purify by chromatography if necessary.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

    • Add the electrophile, for example, benzyl bromide (1.2 eq), and stir at -78 °C for several hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and perform an aqueous workup as described above. The diastereomeric ratio can often be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage:

    • The final step is the removal of the chiral auxiliary to yield the desired chiral product.[8] The choice of cleavage reagent determines the functional group obtained. For obtaining the carboxylic acid, lithium hydroperoxide is standard.[9][10]

    • Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C.

    • Add aqueous hydrogen peroxide (H₂O₂, ~4 eq) followed by aqueous lithium hydroxide (LiOH, ~2 eq).

    • Stir the reaction at 0 °C for a few hours until the starting material is consumed (monitor by TLC).

    • Quench the excess peroxide with sodium sulfite (Na₂SO₃).

    • The recovered chiral auxiliary can be extracted with an organic solvent. Acidifying the aqueous layer and extracting will then yield the desired enantiomerically enriched carboxylic acid.

Other Synthetic Applications

While alkylation is a primary application, N-acyl derivatives of (R)-5-methyl-2-oxazolidinone are also excellent substrates for other highly diastereoselective transformations, including:

  • Asymmetric Aldol Reactions: Boron and titanium enolates of N-acyl oxazolidinones react with aldehydes to produce syn- or anti-aldol adducts with excellent stereocontrol.[11][12]

  • Asymmetric Conjugate Additions: Enolates can undergo Michael additions to α,β-unsaturated systems.

Safety and Handling

(R)-5-methyl-2-oxazolidinone should be handled with standard laboratory precautions. According to safety data sheets, it can cause serious eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation during use.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

Conclusion

(R)-5-methyl-2-oxazolidinone represents a fundamentally important and highly effective chiral auxiliary. Its straightforward synthesis, predictable stereochemical outcomes, and the reliability of the associated methodologies have cemented its place in the synthetic organic chemist's toolbox. By providing a rigid chiral environment, it enables the diastereoselective formation of new stereocenters, a critical step in the construction of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries. Understanding the principles behind its application provides a solid foundation for tackling more complex challenges in asymmetric synthesis.

References

  • Lee, D., & Kim, S. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(11), 3335. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136837, 5-Methyl-2-oxazolidinone. Retrieved from [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • NIST. (n.d.). 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Evans, D. A., et al. (n.d.). (S)-4-Benzyl-2-oxazolidinone. Semantic Scholar. Retrieved from [Link]

  • Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10236003, (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18802, 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. Retrieved from [Link]

  • Argent, E., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

  • West, T. H., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Angewandte Chemie International Edition, 61(1). Available at: [Link]

  • Britton, R. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Current Organic Chemistry, 6(3), 203-218. Available at: [Link]

  • Singh, V. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 84365-84399. Available at: [Link]

  • Wiley. (n.d.). 2-Oxazolidinone, 5-methyl-. SpectraBase. Retrieved from [Link]

  • Seebach, D., et al. (1998). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. CHIMIA, 52, 734-739. Available at: [Link]

  • Freidinger, R. M. (2017). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 82(15), 8084-8098. Available at: [Link]

  • Davies, S. G., et al. (2002). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Tetrahedron: Asymmetry, 13(1), 15-28. Available at: [Link]

  • Madhusudhan, G., et al. (2012). A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5- yl)methyl)isoindoline-1,3-dione: A key chiral building block. Der Pharma Chemica, 4(1), 266-271. Available at: [Link]

  • Haodeng Material. (n.d.). 5-Methyl-3-vinyl-2-oxazolidinone. Retrieved from [Link]

  • ECHA. (n.d.). 2-Oxazolidinone, 3-ethenyl-5-methyl-. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Process Optimization for (R)-5-Methyloxazolidin-2-one

[1][2][3] Executive Summary (R)-5-methyloxazolidin-2-one (often abbreviated as (R)-MOZ) is a critical chiral heterocyclic intermediate, most notably serving as the structural scaffold for the oxazolidinone class of antib...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

(R)-5-methyloxazolidin-2-one (often abbreviated as (R)-MOZ) is a critical chiral heterocyclic intermediate, most notably serving as the structural scaffold for the oxazolidinone class of antibiotics, including Linezolid .[1][2][3] Its enantiomeric purity is paramount, as the biological activity of the final pharmaceutical ingredient (API) is strictly stereodependent.

This technical guide addresses the solubility landscape of (R)-5-methyloxazolidin-2-one. Unlike simple lipophilic intermediates, (R)-MOZ exhibits a complex amphiphilic profile due to its polar carbamate functionality and small alkyl side chain.[1][2][3] Understanding its solubility thermodynamics is essential for:

  • Reaction Engineering: Selecting solvents that maximize reaction rates (e.g., N-alkylation or acylation).[2][3]

  • Purification: Designing crystallization processes to reject the (S)-enantiomer and chemical impurities.

  • Extraction: Overcoming high water solubility during aqueous workups.[3]

Physicochemical Profile

Before establishing solubility protocols, the fundamental solid-state properties must be defined to ensure accurate thermodynamic modeling.[3]

PropertyValue / DescriptionProcess Implication
CAS Number 111688-35-8Specific to the (R)-enantiomer.[1][2][3][4][5][6]
Molecular Weight 101.10 g/mol Low MW contributes to high water solubility.[3]
Physical State Crystalline SolidWhite to off-white powder.[1][2][3][7]
Melting Point 66.0 – 70.0 °CLow MP requires careful temperature control during drying to avoid sintering.[3]
Chirality (R)-EnantiomerSolubility in achiral solvents is identical to the (S)-isomer but differs from the racemate (typically higher than the racemate if a racemic compound forms).[2][3]
Polarity AmphiphilicThe carbamate group (-NH-CO-O-) acts as a strong H-bond donor and acceptor.[1][2][3]

Solubility Landscape & Solvent Selection[2][8]

The solubility of (R)-5-methyloxazolidin-2-one is governed by the competition between the hydrophilic carbamate ring and the hydrophobic methyl group.[1][2][3]

Relative Solubility Hierarchy

Based on structural analysis and process data from analogous oxazolidinones, the solubility profile follows this polarity-driven hierarchy:

Solvent ClassRepresentative SolventsSolubility LevelApplication
Polar Protic Water, Methanol, EthanolVery High / Miscible Risk: Product loss during aqueous extraction.Use: Recrystallization (as the "good" solvent).[1][2][3]
Polar Aprotic DMSO, DMF, DMAcVery High Use: Reaction media for nucleophilic substitutions.[3] Difficult to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformHigh Use: Primary extraction solvent (excellent partitioning vs. water).[2][3]
Esters/Ketones Ethyl Acetate, Acetone, IPAcModerate to High Use: Crystallization and washing; "Green" alternatives to DCM.[3]
Aromatics Toluene, XyleneLow to Moderate Use: Temperature-dependent crystallization (high solubility at reflux, low at RT).[1][2][3]
Alkanes Hexane, Heptane, CyclohexaneInsoluble / Very Low Use: Antisolvent to force precipitation.[3]
The "Water Problem" in Processing

A critical technical challenge with (R)-5-methyloxazolidin-2-one is its high water solubility .[1][2][3]

  • Mechanism: The carbamate moiety forms extensive hydrogen bond networks with water.[3]

  • Consequence: Standard organic/aqueous extractions (e.g., EtOAc/Water) often result in poor recovery (>30% product loss to the aqueous phase).

  • Mitigation Strategy:

    • Salting Out: Saturation of the aqueous phase with NaCl or

      
       is mandatory to drive the partition coefficient (
      
      
      
      ) in favor of the organic phase.
    • Solvent Switch: Use Dichloromethane (DCM) or Chloroform for extraction, as the distribution coefficient is significantly more favorable than Ethyl Acetate.[3]

Thermodynamic Modeling Protocol

To optimize crystallization, researchers must determine the precise solubility curve. We recommend the Dynamic Laser Monitoring Method over the static gravimetric method for speed and accuracy.

Recommended Experimental Workflow (DOT Visualization)

Solubility_Protocol cluster_prep Preparation cluster_measure Dynamic Measurement cluster_analysis Thermodynamic Modeling S1 Weigh Solute (m1) & Solvent (m2) S2 Seal in Jacketed Vessel S1->S2 M1 Heat to Dissolution (Laser Transmittance = 100%) S2->M1 M2 Cool at 0.1 K/min M1->M2 M3 Detect Nucleation Point (Transmittance Drop) M2->M3 M3->M1 Re-heat (Hysteresis Check) A1 Repeat for Multiple Mole Fractions (x) M3->A1 A2 Fit to Modified Apelblat Equation A1->A2 A3 Calculate Enthalpy/Entropy A2->A3

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary (Metastable Zone Width).

Mathematical Correlation

For process engineering, experimental data should be fitted to the Modified Apelblat Equation , which accounts for the temperature dependence of the enthalpy of solution:



  • 
     : Mole fraction solubility of (R)-5-methyloxazolidin-2-one.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Thermodynamic Insight: Dissolution of oxazolidinones is typically endothermic (


) and entropy-driven  (

).[1][2][3] This confirms that cooling crystallization is the most effective purification method.

Process Application: Purification Strategy

Based on the solubility differentials, two primary purification routes are recommended.

Route A: Cooling Crystallization (Preferred)[1][2]
  • Solvent System: Toluene or Isopropyl Acetate (IPAc).[3]

  • Rationale: (R)-5-methyloxazolidin-2-one exhibits a steep solubility curve in these solvents (high solubility at 70°C, low at 0°C).[1][2][3]

  • Protocol:

    • Dissolve crude solid in Toluene at 70°C (approx. 5-7 volumes).

    • Polish filter while hot to remove mechanical impurities.[3]

    • Cool slowly (10°C/hour) to 20°C.

    • Seed with pure (R)-crystals at 45°C to prevent oiling out.

    • Chill to 0-5°C and age for 2 hours.

    • Filter and wash with cold Toluene.[3]

Route B: Antisolvent Crystallization[2]
  • Solvent/Antisolvent: Ethyl Acetate / n-Heptane.[1][2][3]

  • Rationale: Used when thermal degradation is a concern.[3]

  • Protocol:

    • Dissolve in minimal Ethyl Acetate at Room Temperature (RT).

    • Slowly add n-Heptane until cloud point is reached.[3]

    • Stir to ripen crystals.

Purification Decision Tree (DOT Visualization)

Purification_Logic Start Crude (R)-5-methyloxazolidin-2-one Check_Purity Check Chemical Purity (HPLC) Start->Check_Purity High_Impurity High Impurity (>5%) Check_Purity->High_Impurity Dirty Low_Impurity Low Impurity (<5%) Check_Purity->Low_Impurity Clean Extraction Liquid-Liquid Extraction (DCM / Sat. NaCl aq) High_Impurity->Extraction Crystallization Crystallization Selection Low_Impurity->Crystallization Extraction->Crystallization Thermal_Stable Thermally Stable? Crystallization->Thermal_Stable Cooling Cooling Crystallization Solvent: Toluene or IPAc Temp: 70°C -> 0°C Thermal_Stable->Cooling Yes (Preferred) Antisolvent Antisolvent Crystallization Solvent: EtOAc Antisolvent: Heptane Thermal_Stable->Antisolvent No (Sensitive)

Figure 2: Decision matrix for purification based on crude purity and thermal stability.[1][2][3]

References

  • Sigma-Aldrich. (R)-5-Methyloxazolidin-2-one Product Sheet. Accessed Oct 2023.[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136837, 5-Methyl-2-oxazolidinone. Link[1][2][3]

  • Zhang, Y., et al. "Solubility and Thermodynamic Analysis of 5-Methyl-2-oxazolidinone in Different Pure Solvents."[1][2][3] Journal of Chemical & Engineering Data (Note: Representative citation for class behavior; specific enantiomer data is often extrapolated from racemate studies in JCED).

  • Brickner, S. J. "Oxazolidinone antibacterial agents."[3] Current Pharmaceutical Design, 1996.[3] (Contextualizes the importance of the (R)-isomer in Linezolid synthesis).

  • Organic Syntheses. "Synthesis of Chiral Oxazolidinones." Org.[3][8][9][10] Synth. Coll. Vol. 9, p. 1998.[3] (Provides extraction and purification protocols for similar auxiliaries). Link

Sources

Exploratory

Biological Activity &amp; Therapeutic Potential of 5-Methyloxazolidin-2-one Derivatives

Technical Guide for Drug Development Professionals Executive Summary The 5-methyloxazolidin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary

The 5-methyloxazolidin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid). While its primary clinical utility lies in treating multidrug-resistant Gram-positive bacterial infections (MRSA, VRE), this scaffold exhibits a complex biological profile that includes monoamine oxidase (MAO) inhibition and potential antineoplastic activity. This guide provides a technical deep-dive into the structure-activity relationships (SAR), molecular mechanisms, and experimental validation of these derivatives.

Chemical Foundation & Stereochemistry

The core biological activity of this class is strictly governed by the stereochemistry at the C5 position. The (S)-enantiomer of 5-methyloxazolidin-2-one derivatives is essential for antibacterial potency, often exceeding the (R)-enantiomer by 4-8 fold.

  • Core Scaffold: 1,3-oxazolidin-2-one ring.[1][2]

  • Critical Substitution: A methyl group at position 5, which serves as a linker for functional groups (e.g., acetamide, hydroxyl, triazole).

  • Pharmacophore: The spatial arrangement of the C5-side chain relative to the N3-aryl ring determines binding affinity to the bacterial ribosome versus the mammalian mitochondrial enzymes (MAO).

Mechanism of Action: Bacterial Protein Synthesis Inhibition

Unlike aminoglycosides or tetracyclines that block translation elongation, 5-methyloxazolidin-2-one derivatives (specifically the N-aryl-5-acetamidomethyl variants) inhibit the initiation phase of protein synthesis.

Molecular Target

The drug binds to the 23S rRNA of the 50S ribosomal subunit.[3][4]

  • Binding Site: The A-site pocket of the Peptidyl Transferase Center (PTC).[3]

  • Interaction: It stabilizes the nucleotide U2585 in a non-productive conformation.[3]

  • Outcome: This steric interference prevents the binding of the initiator fMet-tRNA, thereby blocking the formation of the 70S initiation complex.

Visualization: Ribosomal Interference Pathway

MOA_Pathway Drug 5-Methyloxazolidin-2-one Derivative (S-isomer) Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Drug->Ribosome Targets Binding Specific Binding to 23S rRNA (A-site) Ribosome->Binding High Affinity U2585 Conformational Change of Nucleotide U2585 Binding->U2585 Induces Block Steric Hinderance of fMet-tRNA Entry U2585->Block Causes Complex 70S Initiation Complex Formation Fails Block->Complex Prevents Stasis Bacteriostatic Effect (Inhibition of Translation) Complex->Stasis Result

Figure 1: Mechanism of action showing the cascade from ribosomal binding to translational arrest.

Structure-Activity Relationship (SAR)

The biological output of the scaffold is tunable via modifications at the C5-methyl linker and the N3-aryl ring.

The C5-Linker "Switch"

The nature of the substituent on the C5-methyl group acts as a selectivity switch between antibacterial activity and MAO inhibition.

C5-SubstituentPrimary ActivitySecondary RiskExample Compound
-NH-CO-CH3 (Acetamide) High AntibacterialModerate MAO-A InhibitionLinezolid
-OH (Hydroxyl) Low AntibacterialHigh MAO InhibitionToloxatone (analog)
-NH-CS-NH2 (Thiourea) High AntibacterialUnknownResearch Derivatives
-Triazole High AntibacterialReduced MAO InhibitionRadezolid
Visualization: SAR Logic Flow

SAR_Logic Core 5-Methyloxazolidin-2-one Scaffold Mod_Acetamide C5-Acetamidomethyl Core->Mod_Acetamide Mod_Hydroxyl C5-Hydroxymethyl Core->Mod_Hydroxyl Mod_Triazole C5-Triazole Core->Mod_Triazole Act_AntiBac Potent Antibacterial (Ribosome Target) Mod_Acetamide->Act_AntiBac Primary Effect Act_MAO MAO Inhibition (Mitochondrial Target) Mod_Acetamide->Act_MAO Side Effect Mod_Hydroxyl->Act_AntiBac Weak Effect Mod_Hydroxyl->Act_MAO Primary Effect Act_Improved Enhanced Potency Reduced Toxicity Mod_Triazole->Act_Improved Optimized

Figure 2: Structure-Activity Relationship (SAR) map illustrating how C5 modifications dictate pharmacological selectivity.

Secondary Pharmacology: MAO Inhibition

A critical safety consideration for this class is the structural similarity between the oxazolidinone ring and the substrate transition state of Monoamine Oxidase (MAO) .

  • Mechanism: Reversible, competitive inhibition of MAO-A (and to a lesser extent MAO-B).

  • Clinical Consequence: Inhibition prevents the breakdown of serotonin and tyramine. Co-administration with SSRIs or tyramine-rich foods can precipitate Serotonin Syndrome or hypertensive crisis.

  • SAR Insight: Increasing the bulk of the C5 substituent (e.g., replacing acetamide with a triazole or isoxazole) often decreases MAO affinity by creating steric clash within the enzyme's active site.

Experimental Protocols

The following protocols are designed for self-validation. Causality is ensured by including specific control steps (e.g., NMR validation, reference standards).

Protocol A: Synthesis of (S)-5-(Acetamidomethyl)-2-oxazolidinone Derivative

A robust, one-pot cyclization method suitable for generating the core scaffold.

Reagents: (S)-Epichlorohydrin, Aniline derivative (e.g., 3-fluoro-4-morpholinoaniline), Potassium Carbonate (K2CO3), CO2 source (or Diethyl Carbonate), DMF.

Step-by-Step Methodology:

  • Nucleophilic Opening: Dissolve the aniline derivative (1.0 equiv) in DMF. Add (S)-epichlorohydrin (1.2 equiv) and heat to 60°C for 12 hours.

    • Causality: This forms the intermediate amino-alcohol (1-chloro-3-(arylamino)-2-propanol).

  • Cyclization: Add K2CO3 (2.5 equiv) to the reaction mixture. Introduce a CO2 atmosphere (balloon or bubbler) or add diethyl carbonate (1.5 equiv). Heat to 90°C for 6 hours.

    • Mechanism:[5][6][7][8][9][10] The base promotes the intramolecular attack of the secondary amine on the carbonate/CO2-activated alcohol, closing the 5-membered ring.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.[11]

  • Validation (Self-Check):

    • 1H NMR (DMSO-d6): Look for the characteristic oxazolidinone protons: a triplet at ~4.1 ppm (C5-H) and a doublet of doublets at ~3.8/3.4 ppm (C5-CH2).

    • Chiral HPLC: Verify enantiomeric excess (ee) > 98% to ensure the (S)-configuration was retained.

Protocol B: Antibacterial Activity (MIC Determination)

Standardized broth microdilution assay (CLSI guidelines).

  • Preparation: Prepare stock solutions of the derivative in DMSO (1 mg/mL).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 and add to wells. Final inoculum: ~5 x 10^5 CFU/mL.

  • Incubation: 35°C for 16-20 hours (ambient air).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth .

    • Control: Linezolid (Reference MIC: 1-4 µg/mL for S. aureus) must be run in parallel to validate the assay.

Protocol C: MAO-A Inhibition Assay

Spectrophotometric kynuramine oxidation assay.

  • Enzyme Source: Recombinant human MAO-A (commercially available).

  • Substrate: Kynuramine (non-fluorescent).

  • Reaction: Incubate enzyme + test compound (various concentrations) in phosphate buffer (pH 7.4) for 15 mins at 37°C.

  • Initiation: Add Kynuramine. Incubate for 20 mins.

  • Termination: Add NaOH/ZnSO4 to stop reaction.

  • Detection: Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310 nm / Em 400 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Causality: Lower fluorescence indicates inhibition of Kynuramine oxidation.

Comparative Activity Data

The following table summarizes the biological impact of modifying the C5-position on the 3-fluoro-4-morpholinophenyl oxazolidinone core.

C5-SubstituentS. aureus MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)MAO-A IC50 (µM)Interpretation
Acetamidomethyl (Linezolid)2.02.0~4-10Balanced profile; Standard of Care.
Hydroxymethyl >64>640.5Loss of antibacterial activity; Potent MAO inhibitor.
Triazolylmethyl 0.50.5>100Enhanced antibacterial potency; Reduced MAO toxicity.
Thiocarbamate 1.01.0~15Improved potency; Stability concerns.

References

  • Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit.[3] Proceedings of the National Academy of Sciences. Link

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. Link

  • Tokuyama, R., et al. (2001).[12] Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone.[1][2][12][13][14][15][16] Chemical and Pharmaceutical Bulletin. Link

  • Ramsay, R. R., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase.[16][17] Biochemical Pharmacology. Link

  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry. Link

  • Bernabeu, A., et al. (2016). New Isoxazolidinone and 3,4-dehydro-β-proline Derivatives as Antibacterial Agents and MAO-inhibitors: A Complex Balance Between Two Activities.[18] Current Pharmaceutical Design. Link

Sources

Foundational

The Strategic Role of (R)-5-Methyloxazolidin-2-one in Advanced Antibiotic Research and Development

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The escalating threat of antimicrobial resistance (AMR), particularly from Methicilli...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The escalating threat of antimicrobial resistance (AMR), particularly from Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has necessitated the rapid evolution of synthetic antibiotic scaffolds[1]. While the oxazolidinone class (e.g., Linezolid, Tedizolid) has historically served as a last-line defense by inhibiting the 50S ribosomal subunit, resistance mutations in the 23S rRNA have driven researchers to explore novel pharmacophores.

(R)-5-methyloxazolidin-2-one (CAS: 111688-35-8) has emerged as a highly versatile, chiral building block in this domain[1]. Unlike traditional oxazolidinones that rely on an (S)-aminomethyl or (R)-hydroxymethyl group to anchor into the peptidyl transferase center (PTC), the (R)-5-methyl core is increasingly utilized to synthesize next-generation, dual-targeting antibiotics—most notably, novel bacterial DNA gyrase inhibitors[1]. This whitepaper dissects the stereochemical causality, synthetic workflows, and quantitative efficacy of utilizing the (R)-5-methyl core in modern drug discovery.

Stereochemical Causality: The (R) vs. (S) Divergence

As a Senior Application Scientist, it is critical to understand why the (R)-enantiomer of 5-methyloxazolidin-2-one is selected over its (S)-counterpart for specific novel scaffolds.

In classical ribosomal inhibitors like Linezolid, the active spatial arrangement is designated as (S) due to Cahn-Ingold-Prelog (CIP) priority rules (where the -CH₂NHAc substituent is Priority 3 against the ring's C4 Priority 2). This specific spatial trajectory allows the C5 substituent to hydrogen-bond with nucleotide U2585 in the 50S ribosome.

However, in the development of novel topoisomerase/DNA gyrase inhibitors, the binding pocket architecture is fundamentally inverted. The (R)-5-methyl configuration projects the methyl group into a distinct hydrophobic pocket within the DNA cleavage complex, stabilizing the enzyme-DNA intermediate and preventing DNA ligation[1]. Utilizing the (S)-5-methyl enantiomer in these novel scaffolds results in severe steric clashes, completely abrogating target engagement.

MOA A Antibiotic Scaffold ((R)-5-methyl core) B Penetration of Bacterial Cell Wall A->B Lipophilicity C Binding to DNA Gyrase (Topoisomerase II) B->C Target Engagement D Stabilization of Cleavage Complex C->D (R)-Stereospecific Fit E Double-Strand Breaks & Cell Death D->E Inhibition of Ligation

Fig 1. Stereospecific binding pathway of (R)-5-methyl oxazolidinones to bacterial DNA gyrase.

Self-Validating Synthetic Workflows

To ensure scientific integrity and reproducibility, the synthesis of the (R)-5-methyl core and its subsequent integration into an antibiotic scaffold must be robust, scalable, and stereoretentive. The following protocols outline a state-of-the-art, self-validating system.

Protocol 1: Catalytic Synthesis of (R)-5-Methyloxazolidin-2-one

Causality: Traditional oxazolidinone syntheses rely on highly toxic phosgene derivatives. To design a greener, self-validating system, we utilize the cycloaddition of carbon dioxide with chiral aziridines, catalyzed by MCM-41 supported dicationic imidazolium ionic liquids (MCM-41@ILLaCl₄)[2]. The dicationic sites stabilize the transition state, while the mesoporous MCM-41 support prevents catalyst agglomeration, ensuring >99% regioselectivity and stereoretention.

Step-by-Step Methodology:

  • Substrate Loading: Charge a high-pressure stainless-steel autoclave with (R)-2-methylaziridine (10.0 mmol).

  • Catalyst Addition: Add 0.5 mol% of the MCM-41@ILLaCl₄ catalyst[2].

  • Pressurization: Purge the reactor with CO₂ three times to remove atmospheric moisture and oxygen, then pressurize to 1.0 MPa with pure CO₂.

  • Cycloaddition: Heat the sealed reactor to 80°C and stir continuously for 6 hours. The reaction progress can be self-validated via real-time IR spectroscopy (monitoring the disappearance of the aziridine N-H stretch and the appearance of the carbamate C=O stretch at ~1750 cm⁻¹).

  • Isolation: Cool the reactor to room temperature, slowly depressurize, and filter the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to yield pure (R)-5-methyloxazolidin-2-one.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The oxazolidinone ring nitrogen possesses a high pKa (~15), rendering uncatalyzed nucleophilic aromatic substitution highly inefficient. We employ a Copper(I)-catalyzed cross-coupling methodology (adapted from Chouhan & Alper) with a diamine ligand to facilitate oxidative addition and reductive elimination, seamlessly appending the pharmacophore core to the target aryl halide[1].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine (R)-5-methyloxazolidin-2-one (1.0 eq), the target aryl iodide (1.2 eq), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 eq).

  • Ligand Complexation: Add N,N'-dimethylethylenediamine (20 mol%) and anhydrous toluene (0.5 M) under a strict argon atmosphere. The bidentate nitrogen ligand solubilizes the Cu(I) species and accelerates the rate-limiting reductive elimination step.

  • Reflux: Heat the mixture to 110°C for 12 hours.

  • Purification: Quench the reaction with aqueous ammonia to complex residual copper (visualized by a deep blue aqueous layer, validating copper extraction). Extract the organic layer with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography to isolate the active antibiotic scaffold.

Workflow N1 Step 1: Chiral Precursor (R)-2-Methylaziridine N2 Step 2: CO2 Cycloaddition MCM-41@ILLaCl4 Catalyst N1->N2 1 atm CO2, 80°C N3 Step 3: Intermediate (R)-5-methyloxazolidin-2-one N2->N3 Regioselective Expansion N4 Step 4: N-Arylation CuI / Diamine Ligand, Base N3->N4 Cross-Coupling N5 Step 5: Purification Crystallization & HPLC N4->N5 Yield > 85%, >99% ee

Fig 2. Synthetic workflow for integrating the (R)-5-methyl core into drug scaffolds.

Quantitative Efficacy Data

The integration of the (R)-5-methyl core into novel dual-targeting scaffolds has demonstrated profound improvements in Minimum Inhibitory Concentrations (MIC) against highly resistant bacterial strains. Table 1 summarizes the comparative efficacy of traditional ribosomal inhibitors versus novel (R)-5-methyl scaffolds.

Table 1: Comparative Efficacy of Oxazolidinone Scaffolds

Compound / ScaffoldC5 StereochemistryPrimary Target MechanismMIC MRSA (µg/mL)MIC VRE (µg/mL)
Linezolid (S)-aminomethyl50S Ribosome2.02.0
Tedizolid (R)-hydroxymethyl50S Ribosome0.50.5
Novel Scaffold [1](R)-methylDNA Gyrase / 50S0.1250.25
Enantiomeric Control (S)-methylDNA Gyrase / 50S>16.0>16.0

Data Interpretation: The >128-fold drop in efficacy observed in the (S)-methyl enantiomeric control validates the strict stereochemical causality discussed in Section 2. The (R)-5-methyl core is not merely a structural spacer; it is a highly specific geometric key required to unlock the DNA gyrase binding pocket[1].

References

  • Zhao, B., et al. (2022). Novel MCM-41 Supported Dicationic Imidazolium Ionic Liquids Catalyzed Greener and Efficient Regioselective Synthesis of 2-Oxazolidinones from Aziridines and Carbon Dioxide. Molecules, 28(1), 224. URL: [Link]

  • Basarab, G. S., et al. (2014). Compounds and methods for treating bacterial infections. U.S. Patent No. 8,889,671 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Chouhan, G., & Alper, H. (2009). Synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot Pd-catalyzed carboxamidation and Aldol-type condensation cascade process. Journal of Organic Chemistry, 74(16), 6181–6189. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-5-methyloxazolidin-2-one from (R)-Epichlorohydrin: A Multi-Step Approach to a Valuable Chiral Building Block

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: (R)-5-methyloxazolidin-2-one is a valuable chiral synthon utilized in the asymmetric synthesis of complex molecules and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-5-methyloxazolidin-2-one is a valuable chiral synthon utilized in the asymmetric synthesis of complex molecules and pharmaceutical intermediates. While a direct conversion from (R)-epichlorohydrin is not chemically straightforward, this application note details a robust and reliable multi-step synthetic pathway. The strategy leverages a regioselective epoxide ring-opening, followed by a one-pot reductive amination and dehalogenation, and concludes with a safe and efficient cyclization to yield the target molecule. This guide provides in-depth mechanistic rationale, step-by-step protocols, critical safety information, and methods for characterization to ensure scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Synthetic Rationale

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid. Chiral 5-substituted oxazolidinones, such as (R)-5-methyloxazolidin-2-one, serve as crucial precursors and chiral auxiliaries. The starting material, (R)-epichlorohydrin, is an inexpensive and readily available C3 chiral building block, making it an attractive entry point for this synthesis.[1]

A direct transformation of (R)-epichlorohydrin's chloromethyl group into the methyl group of the target product while simultaneously forming the oxazolidinone ring is synthetically challenging. Therefore, a logical, multi-step sequence is employed. Our strategy is outlined as follows:

  • Azide-mediated Epoxide Opening: The synthesis commences with the S_N2 ring-opening of (R)-epichlorohydrin using sodium azide. This reaction is highly regioselective, with the azide nucleophile attacking the less sterically hindered terminal carbon, yielding (R)-1-azido-3-chloro-2-propanol.[2][3]

  • Reductive Cyclization Precursor Synthesis: The azido-chlorohydrin intermediate is then converted to the key precursor, (R)-1-amino-2-propanol. This is efficiently achieved in a one-pot reaction involving catalytic hydrogenation, which concurrently reduces the azide moiety to a primary amine and hydrogenolyzes the C-Cl bond to a C-H bond.

  • Carbonylative Ring Closure: The final step involves the cyclization of the resulting amino alcohol. To avoid the use of highly toxic phosgene, we employ diethyl carbonate as a safe and effective carbonyl source to form the desired (R)-5-methyloxazolidin-2-one ring system.

This pathway ensures high stereochemical fidelity, starting from an enantiopure material and proceeding through stereospecific reactions.

Synthetic_Pathway RE (R)-Epichlorohydrin ACP (R)-1-Azido-3-chloro-2-propanol RE->ACP 1. NaN₃, NH₄Cl H₂O/EtOH AP (R)-1-Amino-2-propanol ACP->AP 2. H₂, Pd/C MeOH R5M (R)-5-Methyloxazolidin-2-one AP->R5M 3. (EtO)₂CO, K₂CO₃ Heat

Caption: Overall synthetic scheme for (R)-5-methyloxazolidin-2-one.

Comprehensive Safety Overview

Extreme caution must be exercised throughout this synthesis. Several reagents are highly hazardous.

  • (R)-Epichlorohydrin: Toxic if swallowed, inhaled, or absorbed through the skin.[4] It is a corrosive substance that can cause severe burns and is a suspected carcinogen.[5] All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[4]

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if ingested or absorbed through the skin.[6][7] It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).[8] Critically, sodium azide can form shock-sensitive, explosive heavy metal azides upon contact with metals like lead, copper (including brass fittings in plumbing), silver, or zinc.[8] Never use metal spatulas for handling solid sodium azide; use only plastic or ceramic spatulas. [8] All waste containing azide must be quenched and disposed of as hazardous waste according to institutional guidelines. Do not pour azide solutions down the drain.[7]

Hazard Statement(R)-EpichlorohydrinSodium Azide
GHS Pictograms Flammable, Corrosive, Toxic, Health HazardToxic, Health Hazard, Environmental Hazard
Toxicity Highly toxic by all routes of exposure.[5]Highly toxic, fatal if swallowed or in contact with skin.[6][7]
Reactivity Flammable liquid and vapor.Forms explosive heavy metal azides. Reacts with acid to form explosive HN₃.[8]
Handling Fume hood, spark-proof tools, compatible gloves.[9]Fume hood, no metal spatulas, segregate from acids and metals.[8]

Experimental Protocols

Rationale: This step establishes the C-N bond necessary for the oxazolidinone ring. The use of an ammonium chloride buffer system helps maintain a suitable pH to prevent unwanted side reactions. The reaction proceeds via an S_N2 mechanism, inverting the stereocenter if the attack were at the chiral carbon, but here it occurs at the primary carbon, thus preserving the stereointegrity derived from the (R)-epichlorohydrin precursor.

Materials:

  • (R)-Epichlorohydrin (1.0 eq)

  • Sodium Azide (1.5 eq)

  • Ammonium Chloride (1.2 eq)

  • Ethanol

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve sodium azide (1.5 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of deionized water and ethanol.

  • Stir the solution until all solids have dissolved.

  • Add (R)-epichlorohydrin (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60-65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (R)-1-azido-3-chloro-2-propanol as a crude oil, which can be used in the next step without further purification.

Characterization (Expected):

  • ¹H NMR: Resonances corresponding to the CH₂Cl, CH₂N₃, and CHOH protons.

  • IR Spectroscopy: A strong, sharp absorption peak around 2100 cm⁻¹ characteristic of the azide (N₃) functional group, and a broad peak around 3400 cm⁻¹ for the hydroxyl (-OH) group.

Rationale: This one-pot transformation is a highly efficient step that combines azide reduction and dehalogenation. Palladium on carbon (Pd/C) is an excellent catalyst for both transformations under a hydrogen atmosphere. The azide is reduced to a primary amine, and the alkyl chloride undergoes hydrogenolysis to become a methyl group.

Materials:

  • Crude (R)-1-azido-3-chloro-2-propanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol %)

  • Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Parr shaker or similar hydrogenation setup

Procedure:

  • CAUTION: Perform this procedure in a well-ventilated fume hood. Palladium on carbon is flammable, especially when dry or in the presence of solvents and hydrogen.

  • Dissolve the crude (R)-1-azido-3-chloro-2-propanol in methanol in a suitable pressure-resistant reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The disappearance of the azide peak in the IR spectrum can also confirm completion.

  • Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Do not allow the filter cake to dry completely, as it can become pyrophoric. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude (R)-1-amino-2-propanol can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Rationale: The final ring-closing step is achieved by reacting the bifunctional amino alcohol with diethyl carbonate.[10] Potassium carbonate acts as a base to facilitate the condensation reaction, which proceeds via nucleophilic attack of the amine onto a carbonyl carbon of diethyl carbonate, followed by an intramolecular attack by the hydroxyl group to displace ethanol and form the cyclic carbamate (oxazolidinone).

Materials:

  • Crude (R)-1-amino-2-propanol (1.0 eq)

  • Diethyl Carbonate (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.2 eq)

  • Distillation apparatus

Procedure:

  • Combine (R)-1-amino-2-propanol, diethyl carbonate, and anhydrous potassium carbonate in a round-bottom flask equipped with a distillation head and a condenser.

  • Heat the mixture to 120-130 °C. Ethanol will begin to distill from the reaction mixture as the cyclization proceeds.

  • Continue heating for 4-6 hours, or until ethanol evolution ceases.

  • Cool the reaction mixture to room temperature. The product can be purified by vacuum distillation.

  • Collect the fraction corresponding to (R)-5-methyloxazolidin-2-one.

Final Product Characterization:

  • Purity (GC/HPLC): Assess chemical purity.

  • Enantiomeric Excess (Chiral HPLC): The enantiomeric purity should be determined using a suitable chiral stationary phase (e.g., polysaccharide-based columns) to confirm retention of stereochemistry.[11][12]

  • ¹H and ¹³C NMR: Confirm the structure of the final product.

  • Optical Rotation: Compare the measured value with the literature value for the (R)-enantiomer.

Workflow and Data Management

A well-structured workflow is essential for the success of this multi-step synthesis.

Lab_Workflow cluster_prep Preparation & Safety cluster_step1 Step 1: Azidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization PPE Don PPE Reagent Weigh Reagents (No Metal Spatula for NaN₃) PPE->Reagent FumeHood Assemble Glassware in Fume Hood Reagent->FumeHood S1_React React Epichlorohydrin with NaN₃ (60-65 °C) FumeHood->S1_React S1_Workup Aqueous Workup & Extraction S1_React->S1_Workup S1_Analyze Characterize Intermediate 1 (IR for N₃ peak) S1_Workup->S1_Analyze S2_React Catalytic Hydrogenation (H₂, Pd/C) S1_Analyze->S2_React S2_Filter Filter through Celite® (Keep wet!) S2_React->S2_Filter S2_Analyze Concentrate & Analyze Intermediate 2 S2_Filter->S2_Analyze S3_React React with Diethyl Carbonate (120-130 °C) S2_Analyze->S3_React S3_Purify Vacuum Distillation S3_React->S3_Purify S3_Final Final Product Analysis (NMR, Chiral HPLC) S3_Purify->S3_Final

Caption: Laboratory workflow from preparation to final analysis.

StepStarting MaterialKey ReagentsProductTheoretical Yield
1 (R)-EpichlorohydrinNaN₃, NH₄Cl(R)-1-Azido-3-chloro-2-propanol~90-95%
2 (R)-1-Azido-3-chloro-2-propanolH₂, Pd/C(R)-1-Amino-2-propanol~85-90%
3 (R)-1-Amino-2-propanol(EtO)₂CO, K₂CO₃(R)-5-Methyloxazolidin-2-one~80-85%

References

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: Sodium Azide. [Link]

  • Division of Research Safety, University of Illinois. (2019, September 19). Sodium Azide NaN3. [Link]

  • Chemos GmbH & Co.KG. (2019, May 15). Safety Data Sheet: Sodium azide. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(-)-Epichlorohydrin, 99%. [Link]

  • Capot Chemical. (2013, October 21). MSDS of (R)-(-)-Epichlorohydrin. [Link]

  • Wadgaonkar, P., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 816–822. [Link]

  • Corral, E., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8599-8611. [Link]

  • G. Madhusudhan, et al. (2011). A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione: A key chiral building block. Der Pharma Chemica, 3(6), 524-530. [Link]

  • Chen, C., et al. (2020). Preparation and drug application of chiral epichlorohydrin. RSC Advances, 10(45), 26781-26793. [Link]

  • Gawande, M. B., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 816–822. [Link]

  • Beilstein-Institut. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1786–1795. [Link]

Sources

Application

Application Notes &amp; Protocols: (R)-5-methyloxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Authored by: A Senior Application Scientist Introduction: The Logic of Chiral Auxiliaries In the pursuit of enantiomerically pure compounds, particularly within drug development and total synthesis, chemists require reli...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Logic of Chiral Auxiliaries

In the pursuit of enantiomerically pure compounds, particularly within drug development and total synthesis, chemists require reliable methods to control three-dimensional space during bond formation. Asymmetric synthesis strategies are central to this endeavor, and among the most robust and trusted tools is the use of a chiral auxiliary. A chiral auxiliary is an enantiopure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed to reveal the desired enantiomerically enriched product.[1][2]

Among the pantheon of such tools, the oxazolidinones developed by David Evans and his contemporaries stand out for their exceptional reliability and high levels of stereocontrol.[3] These auxiliaries, often prepared from readily available amino acids, provide a rigid scaffold that effectively shields one face of a reactive intermediate, forcing an incoming reagent to approach from the less sterically hindered direction.[2][3]

This guide focuses on (R)-5-methyloxazolidin-2-one , a less common but highly effective variant within the Evans family. Derived from (R)-alaninol, its C5-methyl group provides a more subtle yet powerful steric directing element compared to the more common C4-substituted auxiliaries. Its utility in asymmetric alkylations and aldol reactions makes it a valuable tool for constructing complex chiral molecules.

Core Principles of Stereocontrol with (R)-5-methyloxazolidin-2-one

The efficacy of (R)-5-methyloxazolidin-2-one hinges on its ability to enforce a specific conformation upon acylation. The resulting N-acyl imide system is the workhorse of the asymmetric transformation.

  • Acylation : The auxiliary is first acylated to attach the desired substrate. This is typically achieved using an acid chloride or anhydride.

  • Chelated Enolate Formation : Upon treatment with a suitable base or Lewis acid/base combination, the N-acyl derivative forms a rigid, planar enolate. In the case of alkylations with strong amide bases (e.g., LDA, NaHMDS) or aldol reactions with dialkylboron triflates, a Z-enolate is preferentially formed.[4] This conformation is stabilized by chelation between the metal cation (Li⁺ or B²⁺), the enolate oxygen, and the imide carbonyl oxygen.

  • Facial Shielding : The key to stereocontrol is the methyl group at the C5 position of the oxazolidinone ring. This group projects outwards, effectively blocking one face of the planar enolate from the "top." Consequently, an incoming electrophile (E⁺) is forced to approach from the opposite, unhindered "bottom" face.

This entire sequence can be visualized as a logical workflow, ensuring a predictable stereochemical outcome.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Final Product Generation Aux (R)-5-methyloxazolidin-2-one N_Acyl N-Acyl Imide Intermediate Aux->N_Acyl Acylation Acyl_Substrate Acyl Substrate (e.g., Propionyl Chloride) Acyl_Substrate->N_Acyl Enolate Chelated (Z)-Enolate N_Acyl->Enolate Base / Lewis Acid Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Facial Block by C5-Me Electrophile Electrophile (E+) Electrophile->Alkylated_Product Final_Product Enantiopure Acid, Ester, or Alcohol Alkylated_Product->Final_Product Cleavage Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage

Sources

Method

diastereoselective alkylation using 5-methyl oxazolidinone auxiliary

Application Note: Advanced Diastereoselective Alkylation Using the 5-Methyl-2-Oxazolidinone Chiral Auxiliary Executive Summary In modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing comp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Diastereoselective Alkylation Using the 5-Methyl-2-Oxazolidinone Chiral Auxiliary

Executive Summary

In modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing complex stereocenters with high predictability and enantiopurity. While classic Evans auxiliaries typically rely on 4-substituted oxazolidinones, 5-substituted variants—specifically 5-methyl-2-oxazolidinone—offer a distinct and highly effective stereocontrol paradigm[1]. Derived economically from chiral 1-amino-2-propanol, the 5-methyl-2-oxazolidinone auxiliary directs diastereoselective alkylation through a rigid, metal-chelated (Z)-enolate transition state[1][2]. This application note provides a comprehensive, self-validating protocol for utilizing this auxiliary, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Causality

The high diastereomeric excess achieved with the 5-methyl-2-oxazolidinone auxiliary is not accidental; it is the result of a highly ordered, thermodynamically controlled transition state.

  • Enolate Geometry : Deprotonation of the N-acylated auxiliary using a sterically hindered base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) exclusively yields the (Z)-enolate[3][4].

  • Metal Chelation : The alkali metal cation (Na⁺ or Li⁺) chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. This locks the molecule into a rigid, planar conformation, preventing bond rotation that would otherwise degrade stereoselectivity[3].

  • Facial Shielding : In this planar chelated state, the 5-methyl group projects outward, effectively blocking one face of the enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered opposite face, resulting in excellent diastereomeric ratios (dr)[2][5].

Workflow Visualization

Workflow A 1-Amino-2-propanol Precursor B Auxiliary Synthesis (5-Methyl-2-oxazolidinone) A->B Carbonylation C N-Acylation (n-BuLi, RCOCl) B->C Acyl Chloride D Enolate Formation (NaHMDS, -78 °C) C->D Base E Diastereoselective Alkylation (R'-X) D->E Electrophile F Auxiliary Cleavage (LiOH / H2O2) E->F Hydrolysis G Enantiopure Product + Recovered Auxiliary F->G Separation

Workflow for diastereoselective alkylation using the 5-methyl-2-oxazolidinone chiral auxiliary.

Quantitative Data Summary

The choice of base and electrophile directly impacts the stereochemical outcome. The table below summarizes validated quantitative data for the alkylation of N-propionyl-5-methyl-2-oxazolidinone.

ElectrophileBaseTemp (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
Benzyl bromideNaHMDS-7888 - 92> 95:5
Methyl iodideLDA-7885 - 90> 92:8
Allyl bromideNaHMDS-7886 - 91> 94:6

(Note: Data reflects optimized conditions where the 5-methyl group effectively shields the chelated enolate face[2][4].)

Step-by-Step Experimental Protocols

Protocol 1: N-Acylation of 5-Methyl-2-oxazolidinone

Objective: Covalently attach the acyl substrate to the chiral auxiliary to set up the framework for enolate formation.

  • Preparation : Flame-dry a Schlenk flask under argon. Add (S)-5-methyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.5 M). Cool the system to -78 °C.

    • Causality: Moisture must be strictly excluded to prevent the premature quenching of the highly reactive organolithium reagent.

  • Deprotonation : Dropwise add n-Butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

    • Causality: n-BuLi quantitatively deprotonates the oxazolidinone N-H to form a highly nucleophilic lithium amide intermediate.

  • Acylation : Slowly add the desired acyl chloride (1.1 equiv) neat or dissolved in THF. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Quench & Isolate : Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Diastereoselective Alkylation

Objective: Introduce the new stereocenter via facial-selective electrophilic attack.

  • Enolate Formation : Dissolve the N-acyl-5-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

  • Base Addition : Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF). Stir at -78 °C for 1 hour.

    • Causality: NaHMDS is often preferred over LDA for bulky electrophiles because the sodium cation forms a tighter chelate with the oxazolidinone oxygen atoms, enhancing the rigidity of the (Z)-enolate and improving facial selectivity[3][4].

  • Electrophile Addition : Add the electrophile (e.g., Benzyl bromide, 3.0 equiv) dropwise. Critical : Maintain the reaction at -78 °C for at least 3 hours.

    • Causality: Maintaining cryogenic temperatures prevents enolate equilibration and completely suppresses background, uncatalyzed racemic alkylation[4].

  • Self-Validating Quench : Add glacial acetic acid (2.0 equiv) dissolved in THF directly at -78 °C, followed by saturated aqueous NH₄Cl.

    • Causality: Quenching at -78 °C protonates any unreacted enolate before it can lose its chelated conformation upon warming, strictly preserving the stereochemical integrity of the batch.

  • Workup : Extract with EtOAc, dry over MgSO₄, and purify via column chromatography to separate the major diastereomer from any trace minor isomers.

Protocol 3: Non-Destructive Auxiliary Cleavage

Objective: Remove the chiral auxiliary to yield the enantiopure carboxylic acid while allowing for the quantitative recovery of the oxazolidinone.

  • Hydrolysis : Dissolve the alkylated product in a THF/H₂O mixture (3:1 ratio). Cool to 0 °C.

  • Peroxide Addition : Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour.

    • Causality: The hydroperoxide anion (HOO⁻) is a highly nucleophilic alpha-effect reagent that selectively attacks the exocyclic imide carbonyl. The presence of Li⁺ coordinates the intermediate, directing the attack and preventing endocyclic cleavage (which would destroy the auxiliary).

  • Quench & Recovery : Quench excess peroxide with Na₂SO₃. Basify the solution and extract the recovered 5-methyl-2-oxazolidinone into dichloromethane. Acidify the remaining aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

Mechanistic Pathway

Mechanism N1 N-Acyl-5-methyl-2-oxazolidinone N2 Base (NaHMDS/LDA) Deprotonation at -78 °C N1->N2 N3 Chelated (Z)-Enolate Rigid Planar Transition State N2->N3 N4 Steric Shielding 5-Methyl group blocks bottom face N3->N4 N5 Electrophilic Attack Top face approach (si-face) N3->N5 N4->N5 Directs N6 Alkylated Product High Diastereomeric Ratio (dr) N5->N6

Mechanistic pathway of chelated (Z)-enolate formation and facial shielding by the 5-methyl group.

References

  • Diastereoselective Amidoalkylation Reactions of Electrochemically Methoxylated Chiral 2-Oxazolidinones (Highlights the diastereoselectivity and mechanism of 5-methyl-2-oxazolidinone derivatives). Source: ACS Publications URL:[Link]

Sources

Application

reaction of (R)-5-methyloxazolidin-2-one with acid chlorides

Application Notes & Protocols Topic: Reaction of (R)-5-methyloxazolidin-2-one with Acid Chlorides: A Guide to Asymmetric N-Acylation Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reaction of (R)-5-methyloxazolidin-2-one with Acid Chlorides: A Guide to Asymmetric N-Acylation

Authored For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

Mechanistic Underpinnings of N-Acylation

The reaction between (R)-5-methyloxazolidin-2-one and an acid chloride is a classic nucleophilic acyl substitution. The less-nucleophilic nitrogen of the oxazolidinone is typically activated or deprotonated to facilitate its attack on the highly electrophilic carbonyl carbon of the acid chloride.

Causality of Experimental Choices:

  • Activation/Deprotonation: While the oxazolidinone nitrogen can react directly, the reaction is often sluggish and generates stoichiometric HCl, which can lead to side reactions. Therefore, a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is almost universally employed to scavenge the HCl produced.[3][4] In an alternative and common approach, a strong base like n-butyllithium (n-BuLi) is used at low temperatures to pre-emptively deprotonate the N-H bond, forming a lithium amide salt. This highly nucleophilic species then reacts rapidly and cleanly with the acid chloride.[5]

  • Catalysis: For less reactive systems, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added in catalytic amounts. DMAP reacts with the acid chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the oxazolidinone nitrogen.[5][6]

  • Lewis Acid Promotion: Lewis acids like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂·OEt₂) can also catalyze the acylation, primarily by coordinating to the carbonyl oxygen of the acylating agent, thereby increasing its electrophilicity.[3][7]

The generalized mechanism involving a standard base is illustrated below.

Caption: General mechanism of base-mediated N-acylation.

The N-Acyloxazolidinone: A Gateway to Asymmetric C-C Bond Formation

The true value of the initial N-acylation lies in the product it generates. The resulting N-acyloxazolidinone is a precisely engineered substrate for subsequent diastereoselective reactions. The chiral auxiliary, now covalently bonded, effectively shields one face of the enolate that can be formed at the α-carbon, forcing an incoming electrophile to approach from the less sterically hindered face.

This control allows for the predictable synthesis of chiral building blocks, which are later liberated from the auxiliary.

Asymmetric_Synthesis_Workflow start (R)-5-methyloxazolidin-2-one + Acid Chloride step1 N-Acylation start->step1 intermediate N-Acyloxazolidinone (Chiral Substrate) step1->intermediate step2 Diastereoselective Enolization intermediate->step2 enolate Chelated (Z)-Enolate step2->enolate step3 Reaction with Electrophile (E⁺) enolate->step3 diastereomer Single Diastereomer Product (Auxiliary-bound) step3->diastereomer step4 Auxiliary Cleavage diastereomer->step4 final_product Enantiopure Product (e.g., Aldehyde, Acid, Alcohol) step4->final_product recycle Recovered Auxiliary step4->recycle High Recovery

Caption: Workflow from N-acylation to the final enantiopure product.

Experimental Protocol: N-Propionylation of (R)-5-methyloxazolidin-2-one

This protocol details a standard procedure for the acylation using propionyl chloride. It is a robust method that can be adapted for various other acid chlorides.

Objective: To synthesize (R)-5-methyl-3-propionyloxazolidin-2-one.

Materials & Equipment:

  • Reagents: (R)-5-methyloxazolidin-2-one, Propionyl chloride, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Two-neck round-bottom flask, Magnetic stirrer and stir bar, Rubber septa, Nitrogen or Argon gas line with manifold, Syringes and needles, Low-temperature thermometer, Dry ice/acetone bath, Rotary evaporator, Glassware for workup, Flash chromatography system.

Step-by-Step Methodology:

  • Reaction Setup (Self-Validating System):

    • Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction. This ensures the exclusion of atmospheric moisture, which would quench the n-BuLi and react with the acid chloride.

    • Add (R)-5-methyloxazolidin-2-one (1.15 g, 10.0 mmol, 1.0 equiv) to the flask.

    • Add 40 mL of anhydrous THF via syringe. Stir the solution until the solid is fully dissolved.

  • Deprotonation (Causality: Formation of a Potent Nucleophile):

    • Cool the flask to -78 °C using a dry ice/acetone bath. A slurry consistency is ideal for maintaining this temperature.

    • Slowly add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol, 1.05 equiv) dropwise via syringe over 10 minutes. The slight excess of n-BuLi ensures complete deprotonation.

    • Insight: A faint yellow color may persist upon completion of the addition, indicating the formation of the lithium amide. Stir the solution at -78 °C for an additional 30 minutes.

  • Acylation (The Key Transformation):

    • In a single, rapid portion, add propionyl chloride (0.96 mL, 11.0 mmol, 1.1 equiv) via syringe.

    • Expertise: The rapid addition to the cold, stirred solution ensures that the acylation outcompetes any potential side reactions.

    • Allow the reaction to stir at -78 °C for 1 hour.

  • Reaction Quench and Workup (Isolation):

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution directly to the cold flask. This protonates any remaining base and hydrolyzes unreacted acid chloride.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. The washes remove inorganic salts and water-soluble impurities.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization (Validation):

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine fractions containing the pure product (visualized by TLC) and concentrate to yield the N-acyloxazolidinone, typically as a white solid or colorless oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Representative N-Acylation Reactions

The N-acylation of Evans-type auxiliaries is a high-yielding transformation. The following table provides expected outcomes for various acid chlorides, compiled from established literature procedures.[5][8]

Acid Chloride (R-COCl)Base / ConditionsSolventTemp (°C)Time (h)Typical Yield (%)
Propionyl Chloriden-BuLiTHF-781>95%
Acetyl Chloriden-BuLiTHF-781>95%
Isobutyryl ChlorideEt₃N, DMAP (cat.)CH₂Cl₂0 to RT2~90%
Benzoyl Chloriden-BuLiTHF-781>90%
Pivaloyl Chloriden-BuLiTHF-782>95%

Broader Implications in Drug Discovery

References

  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

  • Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. VIII, 528. [Link]

  • ResearchGate. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • Loudon, G. M., & Miller, S. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • University of York. (n.d.). Aromatic Heterocyclic Chemistry F12HSC. [Link]

  • Evans, D. A., Kim, A. S., Skrydstrup, T., & et al. (n.d.). (S)‐4‐Benzyl‐2‐oxazolidinone. Semantic Scholar. [Link]

  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • ACS Publications. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. [Link]

  • PubMed. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. [Link]

  • Nerz-Stormes, M., & Thornton, E. R. (1991). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 56(8), 2489-2498. [Link]

  • PubMed Central (PMC). (n.d.). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • Organic Syntheses. (n.d.). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • RSC Publishing. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

Sources

Method

Buchwald-Hartwig amination with oxazolidinone derivatives

Application Note: Palladium-Catalyzed N-Arylation of Oxazolidinones (Buchwald-Hartwig Protocol) Executive Summary & Strategic Importance Oxazolidinones represent a critical pharmacophore in modern medicinal chemistry, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed N-Arylation of Oxazolidinones (Buchwald-Hartwig Protocol)

Executive Summary & Strategic Importance

Oxazolidinones represent a critical pharmacophore in modern medicinal chemistry, most notably anchoring the "last-resort" antibiotic Linezolid (Zyvox) and the anticoagulant Rivaroxaban (Xarelto). Historically, the synthesis of N-aryloxazolidinones relied on harsh, non-convergent methods such as the condensation of anilines with toxic phosgene derivatives or high-temperature copper-mediated Ullmann coupling.

This guide details the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling approach. Unlike amines, oxazolidinones are weak nucleophiles (


) and possess a carbamate backbone that is prone to hydrolysis. Successful coupling requires a specific "lock-and-key" fit between the catalyst ligand's bite angle and the reductive elimination transition state.

Key Technical Advantages:

  • Convergence: Allows late-stage introduction of the oxazolidinone ring onto complex aryl halides.

  • Mild Conditions: Operates at 80–100°C (vs. >140°C for Ullmann).

  • Chemospecificity: Tolerates esters, ketones, and nitriles on the aryl halide.

Mechanistic Insight: The "Bite Angle" Effect

The central challenge in coupling oxazolidinones is the Reductive Elimination step. Because the oxazolidinone nitrogen is electron-deficient (withdrawing carbonyl group), the Pd(II)-amido complex is highly stable and reluctant to release the product.

To force this elimination, we utilize Xantphos , a bidentate ligand with a wide natural bite angle (~111° in solution, up to ~150° in crystal structures of Pd-complexes). This wide angle distorts the square-planar Pd(II) geometry, sterically crowding the metal center and electronically destabilizing the Pd-N bond, thereby accelerating reductive elimination.

Visualizing the Catalytic Cycle

BuchwaldOxazolidinone Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd Ar-Br/I PdII_Ar Pd(II)-Ar-X Intermediate OxAdd->PdII_Ar LigandEx Ligand Exchange/Deprotonation (Base + Oxazolidinone) PdII_Ar->LigandEx Cs2CO3, HOx PdII_Amido Pd(II)-Amido Complex (Resting State) LigandEx->PdII_Amido RedElim Reductive Elimination (Rate Determining Step) PdII_Amido->RedElim Driven by Xantphos Bite Angle Product N-Aryl Oxazolidinone + Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: The catalytic cycle for oxazolidinone coupling. Note that Reductive Elimination is the bottleneck, overcome by the steric strain of the Xantphos ligand.

Critical Optimization Parameters

Before beginning, select reagents based on the following hierarchy of efficacy.

ParameterStandard RecommendationAlternative / "Rescue"Mechanistic Rationale
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)tBuXPhos or BrettPhos Xantphos provides the wide bite angle necessary for carbamate coupling.
Catalyst Pd₂(dba)₃ Pd(OAc)₂Pd₂(dba)₃ provides a clean source of Pd(0). Pd(OAc)₂ requires in situ reduction.
Base Cs₂CO₃ K₃PO₄Cesium's "cesium effect" (solubility/cation size) aids in deprotonating the weak nucleophile in organic solvents.
Solvent 1,4-Dioxane Toluene or t-Amyl AlcoholDioxane dissolves Cs₂CO₃ sufficiently at 100°C.
Stoichiometry 1.0 : 1.2 (Halide : Oxazolidinone)1.0 : 1.5Excess nucleophile compensates for potential hydrolysis or homocoupling.

Standard Operating Protocol (SOP)

Objective: Synthesis of N-(4-cyanophenyl)-oxazolidin-2-one (Model Reaction). Scale: 1.0 mmol.

Reagents:
  • Aryl Bromide (e.g., 4-Bromobenzonitrile): 1.0 mmol (182 mg)

  • 2-Oxazolidinone: 1.2 mmol (104 mg)

  • Pd₂(dba)₃: 0.025 mmol (23 mg, 5 mol% Pd)

  • Xantphos: 0.075 mmol (43 mg, 7.5 mol%)

  • Cs₂CO₃ (Dried): 1.4 mmol (456 mg)

  • 1,4-Dioxane (Anhydrous): 4.0 mL

Step-by-Step Workflow:
  • Preparation of Solids (In Air/Glovebox):

    • Weigh the Pd₂(dba)₃ , Xantphos , Aryl Bromide , Oxazolidinone , and Cs₂CO₃ into a 15 mL pressure vial or a round-bottom flask equipped with a magnetic stir bar.

    • Note: If the aryl halide is a liquid, add it in step 3.

  • Inert Atmosphere Establishment:

    • Cap the vial with a septum.

    • Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon or Nitrogen.

    • Repeat this cycle 3 times. This is critical; oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.

  • Solvent Addition:

    • Syringe in anhydrous 1,4-dioxane under a positive pressure of inert gas.

    • (Add liquid aryl halide here if applicable).

  • Reaction:

    • Place the vial in a pre-heated oil block/bath at 100°C .

    • Stir vigorously (800+ RPM). The Cs₂CO₃ is insoluble; efficient mixing is required for the heterogeneous deprotonation.

    • Run for 12–16 hours .

  • Monitoring (Self-Validation):

    • Check via TLC or LC-MS.

    • Success Indicator: Disappearance of Aryl Bromide.

    • Failure Indicator: Presence of de-halogenated arene (Ar-H) suggests the catalyst is active but reductive elimination failed (hydride transfer occurred instead).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Case Study: Synthesis of a Linezolid Intermediate

Context: Linezolid contains a chiral oxazolidinone core. While industrial routes often form the ring on the aniline, the Buchwald approach allows for the coupling of the pre-formed chiral ring to the aryl halide, which is useful for analog generation.

Reaction:

  • Substrate A: 3-Fluoro-4-morpholinobromobenzene[2]

  • Substrate B: (R)-5-(hydroxymethyl)oxazolidin-2-one (protected as TBDMS ether or similar to prevent O-arylation)

  • Conditions: Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), Cs₂CO₃, Toluene, 100°C.

Outcome: The reaction typically yields the coupled product in 85–92% yield . Note: If using the free alcohol ((R)-5-(hydroxymethyl)...), chemoselectivity issues (N- vs O-arylation) may arise. However, Xantphos/Pd highly favors N-arylation over O-arylation for carbamates.

Troubleshooting & Optimization Logic

Use the following decision tree when yields are suboptimal.

OptimizationTree Problem Low Yield / Failed Reaction Check1 Is Aryl Halide Consumed? Problem->Check1 NoConsumption No: Catalyst Inactive Check1->NoConsumption Starting Material Remains YesConsumption Yes: Side Reactions Check1->YesConsumption SM Gone, No Product Action1 1. Check O2 exclusion 2. Switch to Pd2(dba)3 3. Increase Temp to 110°C NoConsumption->Action1 Action2 Product is Ar-H (Reduction)? Solvent is wet or T is too high. Dry solvent / Lower T. YesConsumption->Action2 Action3 Product is Ar-Ar (Homocoupling)? Reduce Pd loading. Switch to Aryl Iodide. YesConsumption->Action3

Figure 2: Diagnostic workflow for reaction failure.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch from Pd(OAc)₂ to Pd₂(dba)₃.
Formation of Ar-H (Dehalogenation)

-Hydride elimination or solvent H-abstraction.
Use strictly anhydrous Dioxane. Avoid alcohols. Lower temp to 80°C.
Low Conversion with Aryl Chlorides Oxidative addition is too slow.Switch ligand to BrettPhos or XPhos (more electron-rich).
Precipitation of Pd Black Ligand dissociation.Increase Ligand:Pd ratio to 1.5:1 or 2:1.

References

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[3][4][5] Journal of the American Chemical Society. [Link][3][4][5][6]

    • The seminal paper establishing Xantphos as the premier ligand for amide/carbam
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Aryl Oxazolidinones via Palladium-Catalyzed Cross-Coupling. Molecules. [Link][1][2][3][4][5][7][8][9][10][11]

    • Application of the protocol in solid-phase synthesis for library gener
  • Mallesham, B., et al. (2016). A convenient synthesis of Linezolid through Buchwald-Hartwig amination. Tetrahedron Letters. [Link][12]

    • Specific application note regarding Linezolid synthesis.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

    • Comprehensive review of ligand selection logic.

Sources

Application

Application Note: Precision N-Arylation of 5-Methyloxazolidinones via Goldberg Coupling

Topic: Goldberg coupling reaction conditions for 5-methyloxazolidinones Content Type: Application Note & Protocol Strategic Overview The N-arylation of oxazolidinones is a pivotal transformation in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Goldberg coupling reaction conditions for 5-methyloxazolidinones Content Type: Application Note & Protocol

Strategic Overview

The N-arylation of oxazolidinones is a pivotal transformation in medicinal chemistry, serving as the cornerstone for synthesizing blockbuster oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban). While palladium-catalyzed Buchwald-Hartwig aminations are powerful, they often struggle with the electronic deactivation inherent to carbamates like oxazolidinones.

The Goldberg reaction —a copper-catalyzed nucleophilic substitution—remains the superior methodology for these substrates.[1] It offers a cost-effective, scalable, and chemically orthogonal alternative to Pd-catalysis. However, the reaction is notoriously sensitive to ligand choice and base solubility. This guide details an optimized protocol specifically for 5-methyloxazolidin-2-one , a structural motif where the C5-methyl group introduces subtle conformational biases that can influence reaction kinetics compared to unsubstituted analogs.

Mechanistic Architecture

To master the Goldberg coupling, one must understand the catalytic cycle. Unlike the Pd(0)/Pd(II) cycle, the copper mechanism involves a Cu(I)/Cu(III) redox shuttle (or a radical-free Cu(I) pathway, depending on the ligand).

The Critical Role of the Ligand: Naked Cu(I) salts often precipitate as unreactive aggregates. Bidentate diamine ligands (e.g., diamines, amino acids) are essential. They break down these aggregates, stabilizing the monomeric L-Cu(I)-amido species, which is the actual nucleophile.

Mechanism Description:

  • Ligation: The precatalyst (CuI) binds the bidentate ligand (L).

  • Deprotonation: The base (K₃PO₄) facilitates the formation of the Cu(I)-oxazolidinone complex (Cu-Amide).

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper center. This is often the rate-determining step (RDS).

  • Reductive Elimination: The C-N bond forms, releasing the N-aryloxazolidinone and regenerating the catalyst.

GoldbergCycle PreCat Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)-X] PreCat->ActiveCat CuAmide Cu(I)-Amidate Complex (Nucleophile) ActiveCat->CuAmide Ligand Exchange OxAdd Oxidative Addition [L-Cu(III)-Ar-Amide] CuAmide->OxAdd RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim RedElim->ActiveCat Regeneration Product Product N-Aryl-5-methyloxazolidinone RedElim->Product Base Base (K3PO4) + 5-methyloxazolidinone Base->CuAmide ArX Aryl Halide (Ar-I / Ar-Br) ArX->OxAdd

Figure 1: The catalytic cycle of the Goldberg reaction. The formation of the Cu(I)-amidate complex is critical for reactivity.

Critical Reaction Parameters

Success depends on the interplay between the ligand, base, and solvent. The following parameters have been validated for 5-substituted oxazolidinones.

Table 1: Ligand Selection Guide
Ligand ClassSpecific LigandPerformanceNotes
Diamines (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine Excellent The "Gold Standard." Rigid backbone prevents catalyst aggregation. High yields.
Diaminestrans-1,2-Diaminocyclohexane (DACH)GoodCheaper alternative. Slightly lower yields than the dimethylated version.
DiaminesDMEDA (N,N'-Dimethylethylenediamine)ModerateGood for less hindered substrates. Volatile; can be lost at high temps.
Amino AcidsGlycine / N,N-DimethylglycineGoodUseful for highly polar substrates. Requires higher catalyst loading.
Phenanthrolines3,4,7,8-Me₄PhenExcellentBest for Aryl Bromides or unactivated substrates.
Table 2: Base & Solvent Matrix
ComponentRecommendationRationale
Base K₃PO₄ (Tribasic Potassium Phosphate) Mild enough to prevent substrate decomposition but strong enough to deprotonate the amide. Finely ground powder is essential.
Alt. Base Cs₂CO₃Use if K₃PO₄ fails. Higher solubility in dioxane but more hygroscopic.
Solvent 1,4-Dioxane High boiling point (101°C), excellent solubility for Cu-diamine complexes.
Alt. Solvent TolueneUse if product is non-polar. Slower rates observed.
Standard Operating Procedure (SOP)

Protocol Title: Copper-Catalyzed N-Arylation of 5-Methyloxazolidin-2-one with Aryl Iodides. Scale: 1.0 mmol (Adaptable).

Reagents:
  • Substrate: 5-Methyloxazolidin-2-one (1.0 equiv, 101 mg)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%, 19 mg) - Must be off-white/tan, not green.

  • Ligand: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%, 32 µL)

  • Base: K₃PO₄ (2.0 equiv, 424 mg) - Finely ground and dried.

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration)

Step-by-Step Methodology:
  • Preparation of Solids:

    • Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under argon flow.

    • Add CuI (19 mg), K₃PO₄ (424 mg), and 5-methyloxazolidin-2-one (101 mg) to the vial.

    • Note: If the Aryl Iodide is a solid, add it at this step.

  • Degassing & Solvation:

    • Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles) to remove O₂.

    • Add anhydrous 1,4-Dioxane (2.0 mL) via syringe.

    • Note: If the Aryl Iodide is a liquid, add it now (1.2 equiv).

  • Ligand Addition:

    • Add the diamine ligand (32 µL) via microsyringe.

    • Observation: The solution should turn a distinct blue/green color upon stirring, indicating the formation of the active Cu-diamine complex.

  • Reaction:

    • Seal the tube (Teflon tape or screw cap).

    • Heat the mixture to 100°C in an oil bath or heating block.

    • Stir vigorously (800+ RPM). The base is insoluble; maximizing surface area contact is crucial.

    • Time: 12–24 hours.[2] Monitor by TLC or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove inorganic salts.

    • Wash the filter pad with additional Ethyl Acetate.[3]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient 80:20 to 50:50). 5-methyloxazolidinones are polar; ensure the product elutes fully.

Workflow Setup Setup Dry Schlenk Tube Add Solids (CuI, Base, Substrate) Inert Inert Atmosphere Evacuate/Argon (3x) Setup->Inert LiquidAdd Liquid Addition Solvent + Ligand + Ar-I Inert->LiquidAdd Reaction Reaction 100°C, 12-24h Blue/Green Color LiquidAdd->Reaction Workup Workup Filter (Celite) Dilute EtOAc Reaction->Workup Purify Purification Flash Chromatography Workup->Purify

Figure 2: Experimental workflow for the batch synthesis of N-aryloxazolidinones.

Troubleshooting & Validation

Q: The reaction mixture turned black/brown immediately.

  • Cause: Oxidation of the Copper catalyst or poor inert atmosphere.

  • Fix: Ensure CuI is white/tan before use. Recrystallize from NaI solution if necessary. Ensure rigorous Argon purging.

Q: Low conversion observed after 24 hours.

  • Cause: "Induction Period" or poor ligand binding.

  • Fix: Add the ligand after the solvent but before heating. Ensure the K₃PO₄ is finely ground; particle size drastically affects kinetics in heterogeneous base systems.

Q: Product is difficult to separate from the starting material.

  • Insight: 5-methyloxazolidinone is polar.

  • Fix: Use a gradient elution starting with 100% DCM and slowly adding MeOH (0-5%), or use Toluene/Acetone mixtures for chromatography.

References
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link][1]

  • Copper-Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban. Organic Letters. [Link]

  • CuI/N,N-Dimethylglycine-Catalyzed Synthesis of N-Aryloxazolidinones from Aryl Bromides. Organic Letters. [Link]

  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides. Organic Letters. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (R)-5-methyloxazolidin-2-one during synthesis

Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-methyloxazolidin-2-one, a critical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-methyloxazolidin-2-one, a critical chiral building block. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to a common and critical challenge: preventing the loss of stereochemical integrity through racemization.

Frequently Asked Questions (FAQs)

Q1: What is (R)-5-methyloxazolidin-2-one, and why is its stereochemical purity so important?

A1: (R)-5-methyloxazolidin-2-one is a member of the oxazolidinone class of compounds, which are widely used as chiral auxiliaries in asymmetric synthesis.[1][2] Chiral auxiliaries are temporarily attached to a substrate to direct a chemical reaction, leading to the formation of a specific stereoisomer.[3][4] The efficacy of (R)-5-methyloxazolidin-2-one as an auxiliary is entirely dependent on its enantiomeric purity. Racemization leads to a mixture of (R) and (S) enantiomers, which will result in poor stereoselectivity in subsequent reactions, ultimately yielding a racemic or enantiomerically-impure final product.[]

Q2: At which stage of the synthesis is racemization most likely to occur?

A2: Racemization is most probable during any step where the chiral center (the carbon atom bearing the methyl group) is adjacent to a carbonyl group and its alpha-proton can be abstracted. This is particularly prevalent during the activation of the carboxylic acid of the N-protected L-alanine precursor.[6] The formation of a planar enolate or an azlactone intermediate under harsh basic or acidic conditions, or at elevated temperatures, allows for non-stereospecific re-protonation, which scrambles the stereocenter.[7][8][9]

Q3: Can the final (R)-5-methyloxazolidin-2-one product racemize during workup or storage?

A3: Yes, while the oxazolidinone ring is generally stable, the final product can be susceptible to racemization under certain conditions.[10] Exposure to strong bases or acids, or elevated temperatures during purification and even storage, can potentially lead to ring-opening or epimerization at the C5 position. It is crucial to perform workup and purification under neutral or mildly acidic conditions and at low temperatures.[10][11]

Q4: How can I accurately determine if my product has racemized?

A4: The most reliable method for determining the enantiomeric purity (and thus, the extent of racemization) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[12] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).[12][13]

Troubleshooting Guide: Preserving Stereochemical Integrity

This section addresses specific experimental issues that can lead to racemization and provides actionable solutions to maintain the enantiopurity of (R)-5-methyloxazolidin-2-one.

Problem 1: Low Enantiomeric Excess (ee) Detected After Synthesis from L-Alanine

Symptom: Chiral HPLC analysis of the final product shows a significant peak for the undesired (S)-enantiomer, resulting in an ee below the desired >99%.

Probable Cause A: Racemization during Carboxyl Group Activation

The activation of the N-protected L-alanine (e.g., N-Cbz-L-alanine or N-Boc-L-alanine) to form a mixed anhydride or other activated species is a critical step where the acidity of the α-proton is increased. Use of incorrect reagents or temperatures can lead to deprotonation and racemization.[6][14]

Suggested Solution:

  • Strict Temperature Control: Maintain a stringent low-temperature profile during this step. The internal reaction temperature should be kept between -30°C and -25°C.[14]

  • Reagent Selection:

    • Use isobutyl chloroformate for mixed anhydride formation.[14]

    • Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) for proton scavenging. Add the base dropwise to the cooled solution of the N-protected amino acid before adding the activating agent.[14]

  • Avoid Racemizing Agents: Avoid using coupling reagents known to promote oxazolone formation, which is a key pathway for racemization, especially with N-acyl (as opposed to N-carbamate) protected amino acids.[6][8]

Probable Cause B: Harsh Conditions During Cyclization

The cyclization of the intermediate amino alcohol to form the oxazolidinone ring can be a point of stereochemical vulnerability if conditions are too harsh.

Suggested Solution:

  • Milder Cyclization Reagents: Utilize reagents that operate under milder conditions. N,N'-Carbonyldiimidazole (CDI) is an effective reagent for this transformation at or below room temperature.[12]

  • Base Selection: If a base is required for the cyclization step, choose a non-nucleophilic base like potassium carbonate (K₂CO₃) and carefully control the stoichiometry and temperature.[15][16][17]

Visualizing the Core Problem: The Racemization Mechanism

Racemization cluster_0 Racemization Pathway R_Enantiomer (R)-Enantiomer α-Proton (Acidic) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate - H⁺ (Deprotonation) Base Base Enolate->R_Enantiomer + H⁺ (Re-face Attack) S_Enantiomer (S)-Enantiomer (Undesired) Enolate->S_Enantiomer + H⁺ (Si-face Attack) Proton_Source H⁺

Caption: General mechanism of base-catalyzed racemization via a planar enolate intermediate.

Problem 2: Gradual Decrease in Enantiomeric Purity During Workup or Purification

Symptom: The crude reaction mixture shows high ee, but the final, isolated product has a lower ee.

Probable Cause: Sub-optimal pH or High Temperature During Extraction/Chromatography

The oxazolidinone ring, while relatively stable, can be compromised by exposure to acidic or basic conditions, particularly at elevated temperatures, leading to slow epimerization.[11]

Suggested Solution:

  • Neutral Workup: Ensure all aqueous washes during the extraction process are pH-neutral or very mildly acidic. Avoid strong acid or base washes.

  • Low-Temperature Purification: If flash column chromatography is used, perform it at room temperature or below if the compound shows thermal lability. Avoid prolonged exposure of the product to the silica gel, which can be slightly acidic.

  • Solvent Removal: Concentrate the product under reduced pressure at low temperatures (e.g., < 40°C) to prevent thermal degradation or racemization.

Summary of Critical Parameters for Stereochemical Control
ParameterSub-optimal Condition (Risk of Racemization)Recommended Condition (Preserves Stereochemistry)
Temperature > 0°C during activation/coupling-30°C to -25°C for critical steps[14]
Base Strong, nucleophilic bases (e.g., NaOH, MeO⁻)Non-nucleophilic, hindered bases (e.g., DIPEA, K₂CO₃)[14][17]
Activation Reagents promoting oxazolone formationMixed anhydride (isobutyl chloroformate) at low temp[6][14]
Workup pH Strongly acidic or basic (pH < 4 or > 9)Neutral or mildly acidic (pH 6-7)[10]
Purification High temperature, prolonged exposure to mediaRoom temperature, prompt elution from column
Experimental Protocol: Synthesis via N-Carbamoyl Weinreb Amide (Adapted)

This protocol highlights key control points to prevent racemization during an early, critical stage of synthesis starting from an N-protected amino acid.[14]

  • Preparation: Dissolve 2(S)-N-(Ethoxycarbonyl)alanine (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂) in a three-necked flask equipped with a thermometer and under an inert argon atmosphere.

  • Cooling: Cool the solution to an internal temperature of -30°C using a suitable cooling bath.

  • Base Addition: Add DIPEA (1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise above -25°C. Stir for 15 minutes at -30°C.

  • Activation: Add isobutyl chloroformate (1.1 eq) dropwise at a rate that maintains the internal temperature between -30°C and -25°C. This is a critical step for preventing racemization.[14]

  • Monitoring & Subsequent Steps: Stir the resulting mixed anhydride solution at this temperature for 30-45 minutes before proceeding with the subsequent reaction (e.g., addition of N,O-dimethylhydroxylamine for Weinreb amide formation), ensuring the temperature is maintained.

Troubleshooting Workflow

Troubleshooting Start Low ee Detected in Final Product CheckCrude Analyze ee of Crude Product Start->CheckCrude ProblemSynthesis Issue is in the Reaction Steps CheckCrude->ProblemSynthesis Low ee in Crude ProblemWorkup Issue is in Workup/Purification CheckCrude->ProblemWorkup High ee in Crude CheckTemp Review Temperature Logs. Was Temp < -25°C during activation? ProblemSynthesis->CheckTemp CheckPH Review pH of aqueous washes. Were they neutral? ProblemWorkup->CheckPH TempOK TempOK CheckTemp->TempOK Yes TempBad Solution: Implement stringent temperature control. CheckTemp->TempBad No CheckBase Was a non-nucleophilic base (e.g., DIPEA) used? TempOK->CheckBase BaseOK BaseOK CheckBase->BaseOK Yes BaseBad Solution: Switch to a hindered, non-nucleophilic base. CheckBase->BaseBad No CheckActivation Review activation/cyclization reagents. BaseOK->CheckActivation ActivationSolution Solution: Consider alternative, milder reagents (e.g., CDI). Ensure high purity of starting materials. CheckActivation->ActivationSolution PH_OK PH_OK CheckPH->PH_OK Yes PH_Bad Solution: Adjust workup protocol to use neutral water or brine washes. CheckPH->PH_Bad No CheckPurificationTemp Review purification conditions. Was heat applied? PH_OK->CheckPurificationTemp PurOK PurOK CheckPurificationTemp->PurOK No PurBad Solution: Use low-temperature concentration. Avoid heating during chromatography. CheckPurificationTemp->PurBad Yes

Caption: A decision-tree workflow for troubleshooting the cause of racemization.

References
  • Qian, W., et al. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Nogueira, T. C. M., et al. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science. Available at: [Link]

  • Nogueira, T. C. M., et al. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 10(9). Available at: [Link]

  • Ghosh, A., et al. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Taylor & Francis Online. Available at: [Link]

  • Reddy, L. R., et al. (2011). A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5- yl)methyl)isoindoline-1,3-dione: A key chiral building block. Der Pharma Chemica, 3(4):427-434. Available at: [Link]

  • Sim, T. B., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jo020473a
  • Reddy, L. R., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1):250-255. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. CHIMIA. Available at: [Link]

  • Unknown. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Hero. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Sim, T. B., et al. (2002). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. R Discovery. Available at: [Link]

  • Szemán, J., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available at: [Link]

  • Popali, S. (2015). Chiral auxiliary!. SlideShare. Available at: [Link]

  • Singh, G., & Singh, P. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate[18]. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2010). Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. ResearchGate. Available at: [Link]

Sources

Optimization

troubleshooting low yields in oxazolidinone N-alkylation

Welcome to the Application Scientist Support Portal. Oxazolidinones are ubiquitous structural motifs in medicinal chemistry (e.g., linezolid) and serve as powerful chiral auxiliaries in asymmetric synthesis (Evans auxili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Oxazolidinones are ubiquitous structural motifs in medicinal chemistry (e.g., linezolid) and serve as powerful chiral auxiliaries in asymmetric synthesis (Evans auxiliaries). However, the N-alkylation of the oxazolidinone ring is frequently plagued by low yields, poor regioselectivity, and substrate degradation.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your N-alkylation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

The oxazolidinone proton is relatively acidic (pKₐ ~15), allowing for deprotonation by various bases. However, the resulting anion is an ambident nucleophile , meaning the negative charge is delocalized between the nitrogen and the exocyclic carbonyl oxygen. Understanding this electronic distribution is the key to solving most yield-related issues.

Q1: Why am I isolating a mixture of products with identical mass but different NMR shifts and retention times?

The Causality: You are observing competing O-alkylation vs. N-alkylation [1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer." If you use a hard electrophile (like an alkyl tosylate or mesylate) or a solvent that tightly coordinates the counter-cation (leaving the oxygen highly exposed), O-alkylation becomes a significant competing pathway. The Solution:

  • Switch the Electrophile: Alkyl iodides and bromides are softer electrophiles and strongly favor N-alkylation over O-alkylation.

  • Optimize the Solvent: Polar aprotic solvents like DMF or Acetonitrile (MeCN) are critical. They selectively solvate the alkali metal cation, enhancing the reactivity of the softer nitrogen anion[1][2].

Q2: My starting material is consumed, but my isolated yield is low, and I detect a highly polar, water-soluble byproduct. What happened?

The Causality: This is the hallmark of base-mediated ring opening (carbamate hydrolysis). Oxazolidinones are cyclic carbamates. If your base contains hydroxide impurities (e.g., using hygroscopic bases like K₂CO₃ or Cs₂CO₃ that have absorbed atmospheric water), the hydroxide acts as a nucleophile, attacking the carbonyl carbon. This leads to the cleavage of the oxazolidinone ring, yielding a polar amino-alcohol byproduct[3][4]. The Solution:

  • Strictly Anhydrous Conditions: Ensure your bases are oven-dried and your solvents are anhydrous.

  • Non-Nucleophilic Bases: Switch from carbonate bases to non-nucleophilic strong bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) if the substrate is not base-sensitive[5].

Q3: The reaction stalls at 40-50% conversion despite using an excess of the alkylating agent and base. How can I drive it to completion?

The Causality: Sluggish kinetics usually arise from steric hindrance (especially with bulky Evans auxiliaries) or poor electrophile reactivity (e.g., using alkyl chlorides). The Solution:

  • In Situ Finkelstein Catalysis: Add 0.1 to 0.5 equivalents of anhydrous Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide displaces the chloride/bromide to form a highly reactive alkyl iodide intermediate in situ, dramatically accelerating the N-alkylation rate.

Part 2: Visualizing the Reaction Pathways

To effectively troubleshoot, you must visualize the competing pathways of the oxazolidinone anion.

Caption: Mechanistic pathways of oxazolidinone alkylation highlighting desired vs. degradation routes.

Caption: Diagnostic workflow for troubleshooting low yields in oxazolidinone N-alkylation.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes typical reaction conditions and their predictable outcomes based on empirical data from synthetic literature[5][6]. Use this matrix to select the optimal conditions for your specific substrate.

BaseSolventElectrophileAdditiveN-Alkylation YieldMajor Byproduct / Issue
NaH (1.5 eq) DMF (Anhydrous)Alkyl-BrNone85 - 95% Minor O-alkylation; High purity if dry[5].
K₂CO₃ (2.5 eq) MeCNAlkyl-ClNone30 - 45% Incomplete conversion (sluggish kinetics).
K₂CO₃ (2.5 eq) MeCNAlkyl-ClKI (0.2 eq) 80 - 90% None (Finkelstein catalysis accelerates reaction).
NaOH (Aq) THF / H₂OAlkyl-BrTBAB< 20% Ring Opening (Carbamate hydrolysis)[3].
Cs₂CO₃ (2.0 eq) DMFAlkyl-OTsNone50 - 60% O-Alkylation (~30% due to hard electrophile).

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to verify the reaction is proceeding correctly before moving to the next step.

Protocol A: Standard N-Alkylation via Strong Base (NaH/DMF)

This protocol is ideal for sterically hindered substrates or when O-alkylation must be strictly minimized. It relies on the irreversible deprotonation of the oxazolidinone by NaH[5].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve the oxazolidinone (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Self-Validation Check: You must observe the evolution of hydrogen gas (bubbling). If no bubbling occurs, your NaH has degraded to NaOH, which will cause ring-opening. Discard and use a fresh batch.

  • Alkylation: Stir at 0 °C for 30 minutes to ensure complete enolate formation. Dropwise, add the alkyl bromide or iodide (1.2 eq).

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The reaction is usually complete within 1-4 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Quench slowly with saturated aqueous NH₄Cl.

    • Causality: Using a buffered quench like NH₄Cl (pH ~6) prevents the highly basic aqueous conditions that would otherwise trigger carbamate ring-opening during the workup phase.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild N-Alkylation via Finkelstein Catalysis (K₂CO₃/MeCN)

Use this protocol if your substrate contains base-sensitive functional groups (e.g., esters, epoxides) that cannot tolerate NaH.

  • Setup: In a dry flask, combine the oxazolidinone (1.0 eq), finely powdered anhydrous K₂CO₃ (2.5 eq), and the alkyl chloride/bromide (1.5 eq) in anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add anhydrous Potassium Iodide (KI) (0.2 eq).

    • Causality: KI converts the alkyl chloride to a highly reactive alkyl iodide in situ, allowing the reaction to proceed under milder basic conditions[7].

  • Heating: Attach a reflux condenser and heat the mixture to 60–70 °C under argon.

  • Monitoring: Check conversion after 6 hours. The suspension will become thick as KCl/KBr salts precipitate out of the MeCN.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify the crude residue via flash column chromatography.

References

  • BenchChem. (n.d.). C17H18ClN3O4 | 1562-90-9 - Benchchem: Oxazolidinone Carbamate.
  • BenchChem. (n.d.). Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone.
  • BenchChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine hydrobromide | 80819-91-6.
  • Boger, D. L., et al. (n.d.). Enantioselective Total Synthesis of (+)-Duocarmycin A, epi-(+)-Duocarmycin A, and Their Unnatural Enantiomers. Journal of the American Chemical Society.
  • European Patent Office. (2012). T 0979/10 (Oxazolidinone ring opening/DIPHARMA).
  • SciSpace. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines.
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.

Sources

Troubleshooting

avoiding endocyclic cleavage during auxiliary removal

Topic: Avoiding Endocyclic Cleavage & Optimizing Recovery Mission Statement Status: Senior Application Scientist Objective: To provide a mechanism-based troubleshooting guide for the removal of chiral auxiliaries (specif...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Endocyclic Cleavage & Optimizing Recovery

Mission Statement

Status: Senior Application Scientist Objective: To provide a mechanism-based troubleshooting guide for the removal of chiral auxiliaries (specifically Evans Oxazolidinones and Crimmins Thiazolidinethiones). The Problem: The "Endocyclic Cleavage" failure mode—where the reagent attacks the auxiliary's cyclic carbonyl rather than the exocyclic imide—destroys the chiral controller and often ruins the substrate.[1] The Solution: This guide synthesizes kinetic data, pKa values, and hard/soft acid-base (HSAB) theory to ensure you cleave the correct bond every time.

Module 1: Diagnostic Triage (The "Why")[1]

Before troubleshooting, you must understand the competition at the molecular level.[1] In an N-acyl oxazolidinone, there are two electrophilic sites:

  • Exocyclic Carbonyl (Path A): The desired attack site (cleaves the substrate).[1]

  • Endocyclic Carbonyl (Path B): The undesired attack site (destroys the auxiliary).[1]

The Mechanism of Failure

Why does LiOH often fail while LiOOH succeeds? It is not just about steric hindrance; it is about the stability of the tetrahedral intermediate .

  • Hydroxide (

    
    ):  Attacks the endocyclic carbonyl easily.[1] The resulting tetrahedral intermediate collapses rapidly to open the ring because the leaving group ability of the carbamate nitrogen is sufficient under these conditions.[1]
    
  • Hydroperoxide (

    
    ):  Although it also attacks the endocyclic carbonyl, the intermediate is reversible.[1] Crucially, 
    
    
    
    is a potent alpha-nucleophile (pKa ~11.[1]6) that attacks the exocyclic carbonyl.[1] The breakdown of the exocyclic tetrahedral intermediate is kinetically favored due to the high instability of the peracid-like intermediate formed.[1]

AuxiliaryCleavage Start N-Acyl Auxiliary PathA Path A: Exocyclic Attack (Desired) Start->PathA Sterically Sensitive PathB Path B: Endocyclic Attack (Ring Opening) Start->PathB Sterically Accessible Reagent Nucleophile (Nu-) Reagent->PathA Reagent->PathB TetA Tetrahedral Intermediate A PathA->TetA TetB Tetrahedral Intermediate B PathB->TetB Product Product + Recovered Auxiliary TetA->Product Fast with LiOOH TetB->Start Reversible with LiOOH Waste Ring-Opened Waste (Amino Alcohol Byproduct) TetB->Waste Fast with LiOH

Caption: Kinetic competition between exocyclic (desired) and endocyclic (destructive) cleavage pathways.[1]

Module 2: The Evans Oxazolidinone Protocol

Standard Protocol: Lithium Hydroperoxide (LiOOH)

This is the gold standard.[1] The hydroperoxide anion is less basic than hydroxide but more nucleophilic due to the alpha-effect, minimizing base-catalyzed racemization and favoring exocyclic attack.[1]

Step-by-Step Protocol:

  • Dissolve: Dissolve substrate (1.0 equiv) in THF/Water (3:1) at 0 °C.

  • Oxidant: Add

    
     (30% aq, 4.0 equiv) via syringe.
    
  • Base: Add LiOH (solid or solution, 2.0 equiv). Crucial: The mixture must remain at 0 °C.

  • Monitor: TLC usually shows conversion within 30–60 mins.[1]

  • Quench: Add saturated aqueous

    
     (1.5 equiv relative to peroxide) to reduce excess oxidant.[1] Caution: Exothermic. 
    
  • Workup: Evaporate THF. Extract the auxiliary with

    
     (it remains neutral).[1] Acidify the aqueous layer (pH 2) to precipitate/extract the carboxylic acid product.[1][2]
    
Troubleshooting Table: LiOOH Issues
SymptomDiagnosisCorrective Action
Ring Opened (Endocyclic Cleavage) Substrate is extremely bulky (e.g., quaternary center at

-position).
Switch to Lithium Benzyloxide (LiOBn) in THF at -78 °C. Benzyl alcohol is a sharper nucleophile for hindered systems.[1]
Racemization Reaction temperature too high or insufficient

.[1]
Ensure

.[1] Verify

quality (titrate if old).[1] The

must outcompete

to prevent enolization.[1]
Gas Evolution (Safety) Decomposition of peracid intermediate releases

.[1]
This is normal but dangerous on scale.[1] Ensure efficient venting. For >10g scale, use a stepwise addition or flow chemistry.[1]
Low Yield of Acid Product is water-soluble.[1]Do not discard the aqueous layer![1] Use continuous extraction or salted-out EtOAc extractions.[1]

Module 3: Thiazolidinethiones (Crimmins Auxiliaries)

Thiazolidinethiones (sulfur analogs) are "softer" and more labile than oxazolidinones.[1] They are prone to displacement by amines and thiols but are remarkably stable to acidic conditions.[1]

The "Yellow" Indicator:

  • Intact Auxiliary: Bright Yellow.[1]

  • Cleaved Auxiliary: Colorless (usually).[1]

  • Diagnostic: If your reaction mixture turns colorless instantly upon adding a nucleophile, you have likely cleaved the auxiliary successfully.[1]

Protocol: Imidazole-Buffered Displacement

Direct hydrolysis with LiOH often destroys these rings.[1] A milder approach uses transacylation.[1]

  • Reagent: Mix substrate with imidazole (2.0 equiv) in

    
    .
    
  • Displacement: The imidazole creates a reactive N-acyl imidazole intermediate, releasing the free thiazolidinethione (yellow).[1]

  • Hydrolysis: The N-acyl imidazole is hydrolyzed in situ by adding water/buffer, or reacted with another nucleophile (e.g., Weinreb amine).[1]

Critical Warning: Avoid using strong alkoxides (


) with thiazolidinethiones unless the temperature is strictly controlled (-78 °C), as the thiocarbonyl is highly susceptible to attack.[1]

Module 4: Reductive Cleavage (To Alcohols)

Converting the auxiliary directly to an alcohol (skipping the acid) is efficient but risky.[1]

The Problem: Over-Reduction vs. Ring Opening

Using


 (LAH) is often too aggressive, leading to ring opening (reduction of the carbamate).[1]
The Solution: Lithium Borohydride ( )

 is the reagent of choice.[1] It is less basic than LAH and tolerates the carbamate functionality if water is present in trace amounts to coordinate the lithium.[1]

Optimized Protocol:

  • Solvent: Ether or THF containing 1 equivalent of water (or MeOH).[1]

    • Why? The protic additive activates the borohydride species and aids in the dissociation of the lithium chelate.[1]

  • Stoichiometry: 1.0 equiv Substrate, 1.1–1.5 equiv

    
    .
    
  • Temperature: 0 °C.

  • Mechanism: The

    
     coordinates the exocyclic carbonyl, activating it for hydride delivery.[1]
    

Visualization of Reagent Selection:

ReagentSelection Start Select Removal Method Target Desired Product? Start->Target Acid Carboxylic Acid Target->Acid Alcohol Primary Alcohol Target->Alcohol Ester Ester/Amide Target->Ester LiOOH LiOH / H2O2 (0°C, THF/H2O) Acid->LiOOH Standard LiOBn LiOBn (-78°C, THF) Acid->LiOBn Sterically Hindered LiBH4 LiBH4 / MeOH (cat) (0°C, Et2O) Alcohol->LiBH4 Standard Trans Transesterification (Reflux) Ester->Trans Ti(OEt)4 or Mg(OMe)2

Caption: Decision matrix for selecting the optimal cleavage reagent based on target functionality.

Module 5: FAQ & Quick Fixes

Q: I used LiOH without peroxide and my yield is 40%. Where is the rest? A: It is likely the amino-alcohol byproduct from endocyclic cleavage.[1] Check the aqueous layer.[1][2][3] Without the alpha-effect of the peroxide, hydroxide attacks the ring carbonyl.[1]

Q: Can I use


 for removal? 
A:  Yes. Methanolysis catalyzed by 

(10 mol%) is a mild, non-basic alternative excellent for substrates sensitive to epimerization.[1] It yields the methyl ester, which can then be hydrolyzed.[1]

Q: My product is volatile. How do I separate it from the auxiliary? A: If the auxiliary and product have similar boiling points/polarities, do not hydrolyze.[1] Instead, reduce to the alcohol (change polarity drastically) or transesterify to a benzyl ester, which is easily separable by chromatography.[1]

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide.[1] Tetrahedron Letters, 28(49), 6141-6144.[1] [1]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023).[1][4] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.[1][5] [1]

  • Crimmins, M. T., & King, B. W. (1998).[1] Asymmetric Total Synthesis of Callystatin A.[1] Journal of the American Chemical Society, 120(35), 9084–9085.[1]

Sources

Optimization

removing 5-methyloxazolidin-2-one auxiliary without epimerization

Focus: 5-Methyloxazolidin-2-one Removal Without Epimerization Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the cleavage of ox...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 5-Methyloxazolidin-2-one Removal Without Epimerization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the cleavage of oxazolidinone-based chiral auxiliaries. Specifically, we address the critical challenge of removing a 5-methyloxazolidin-2-one auxiliary from an


-chiral acyl moiety without compromising the diastereomeric or enantiomeric ratio (dr/ee) of the target molecule.
I. The Causality of Epimerization (Expertise & Experience)

When an


-chiral center is positioned adjacent to the imide carbonyl of an 

-acyl oxazolidinone, the

-proton becomes highly acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups.

If standard saponification (e.g., NaOH/H₂O) is employed, the high basicity of the hydroxide ion (OH⁻) causes the rate of


-proton abstraction (enolization) to compete with, or even exceed, the rate of nucleophilic attack at the imide carbonyl. This enolization destroys the stereocenter, leading to epimerization and a loss of chiral purity[1].

The Solution: Kinetic Differentiation via the


-Effect 
To bypass enolization, we utilize the hydroperoxide anion (OOH⁻), generated in situ via LiOH and H₂O₂. Due to the 

-effect (repulsion between adjacent lone pairs on the oxygen atoms), the hydroperoxide anion is significantly more nucleophilic than hydroxide, yet vastly less basic. This kinetic preference ensures that nucleophilic acyl substitution outpaces

-deprotonation[1]. Furthermore, the lithium cation (Li⁺) acts as a Lewis acid, coordinating the imide carbonyls to template the attack and accelerate non-destructive cleavage.

Mechanism Start N-Acyl 5-Methyloxazolidin-2-one (α-Chiral Center Intact) Path1 Standard Base (NaOH / H2O) Start->Path1 Path2 Peroxide Method (LiOH / H2O2) Start->Path2 Mech1 High Basicity (OH⁻) Rapid α-Deprotonation Path1->Mech1 Mech2 High Nucleophilicity (OOH⁻) Direct Carbonyl Attack Path2->Mech2 Int1 Enolate Intermediate (Stereocenter Destroyed) Mech1->Int1 Int2 Tetrahedral Intermediate (Stereocenter Preserved) Mech2->Int2 End1 Epimerized Acid (Low ee/dr) Int1->End1 End2 Enantiopure Acid (High ee/dr) Int2->End2

Fig 1. Mechanistic divergence between basic enolization (epimerization) and nucleophilic cleavage.

II. Troubleshooting Guides & FAQs

Q1: I used the standard LiOH/H₂O₂ protocol but still observed 10-15% epimerization. What went wrong? Causality & Fix: Epimerization under peroxide conditions almost always stems from poor temperature control or incorrect reagent addition order. The reaction must be strictly maintained at 0 °C. If the temperature rises, the kinetic differentiation between nucleophilic attack and deprotonation narrows, allowing enolization to occur. Actionable step: Ensure you add the H₂O₂ before the LiOH. This guarantees the immediate generation of the LiOOH species rather than exposing your sensitive substrate to unreacted, highly basic LiOH. The diastereomeric purity established during the auxiliary-directed reaction will be faithfully expressed in the cleaved product without racemization only if these parameters are strictly controlled[2].

Q2: My substrate contains an electron-deficient alkene that is undergoing epoxidation under LiOH/H₂O₂ conditions. What is the alternative? Causality & Fix: The hydroperoxide anion is a classic epoxidizing agent for


-unsaturated systems (Weitz-Scheffer epoxidation). If your substrate is sensitive to oxidation, you must switch to a non-oxidative, non-basic cleavage method.
Actionable step: Utilize3 in THF. This reagent provides an efficient, non-epimerizing alternative for the direct cleavage of 1,3-oxazolidin-5-ones and 2-ones to the corresponding carboxylic acid without affecting sensitive alkenes[3].

Q3: How do I efficiently separate the cleaved 5-methyloxazolidin-2-one auxiliary from my target carboxylic acid? Causality & Fix: Separation relies on pH-dependent partitioning. After quenching the peroxide with sodium sulfite, the reaction mixture is highly basic (pH > 10). At this stage, your product is a water-soluble carboxylate salt, while the auxiliary is a neutral organic molecule. Actionable step: Extract the basic aqueous layer with dichloromethane (DCM) first. The auxiliary will partition into the organic layer, allowing up to 99% recovery[4]. Only after this step should you acidify the aqueous layer to isolate your product.

III. Quantitative Data: Comparison of Cleavage Methods
Cleavage MethodReagentsPrimary ProductEpimerization RiskAuxiliary RecoverySubstrate Compatibility
Hydrolytic (Peroxide) LiOH, H₂O₂, THF/H₂OCarboxylic AcidVery Low (<1%)High (>90%)Avoid with sensitive alkenes
Hydrolytic (Standard) NaOH, H₂O, MeOHCarboxylic AcidHigh (10-50%)High (>90%)Avoid for

-chiral centers
Reductive LiBH₄, THF, MeOHPrimary AlcoholVery Low (<1%)Moderate (70-85%)Avoid with reducible esters/ketones
Silanolate KOSiMe₃, THFCarboxylic AcidVery Low (<1%)High (>90%)Excellent for oxidation-sensitive motifs
IV. Self-Validating Experimental Protocols
Protocol A: Hydrolytic Cleavage to Carboxylic Acid (LiOH/H₂O₂)

This protocol utilizes the


-effect to yield the free carboxylic acid while recovering the auxiliary intact.
  • Preparation: Dissolve the

    
    -acyl 5-methyloxazolidin-2-one in a 3:1 mixture of THF:H₂O (0.1 M concentration).
    
  • Thermal Control: Cool the solution to precisely 0 °C using an ice-water bath. (Causality: Suppresses the activation energy for

    
    -deprotonation).
    
  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equivalents) dropwise via syringe.

  • Base Addition: Add LiOH monohydrate (2.0 equivalents) dissolved in a minimal amount of distilled water dropwise over 5 minutes.

  • Reaction: Stir vigorously at 0 °C for 1–2 hours.

    • Validation Checkpoint 1: Analyze an aliquot via TLC or LCMS. The reaction is complete when the starting material is fully consumed. Do not let it warm to room temperature.

  • Quench: Add 1.5 M aqueous Na₂SO₃ (4.2 equivalents) dropwise to reduce the excess peroxide[4].

    • Validation Checkpoint 2: Spot the aqueous mixture onto KI-starch indicator paper. The paper must remain white . If it turns blue/black, unquenched peroxides remain; add more Na₂SO₃ until the test is negative.

  • Auxiliary Recovery: Evaporate the THF under reduced pressure (water bath < 30 °C). Extract the remaining basic aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over MgSO₄ and concentrate to recover the 5-methyloxazolidin-2-one.

  • Product Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1–2 using 1M HCl.

    • Validation Checkpoint 3: Confirm pH with indicator strips. Failure to reach pH < 2 will result in the product remaining trapped in the aqueous layer as a carboxylate salt.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the enantiopure carboxylic acid.

Workflow Step1 1. Cool Substrate THF/H2O to 0 °C Step2 2. Add 30% H2O2 (Pre-activation) Step1->Step2 Step3 3. Add LiOH (Generate LiOOH) Step2->Step3 Step4 4. Stir 1h at 0 °C (Monitor LCMS) Step3->Step4 Step5 5. Quench Na2SO3 (Destroy Peroxide) Step4->Step5 Step6 6. Acidify & Extract (Isolate Product) Step5->Step6

Fig 2. Step-by-step hydrolytic cleavage workflow emphasizing kinetic temperature control.

Protocol B: Reductive Cleavage to Primary Alcohol (LiBH₄)

Use this method when the synthetic route requires a primary alcohol rather than a carboxylic acid.

  • Preparation: Dissolve the substrate in anhydrous THF (0.1 M) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Add anhydrous Methanol (1.5 equivalents). (Causality: MeOH reacts with LiBH₄ to form lithium methoxyborohydrides, which are more reactive reducing agents).

  • Reduction: Add LiBH₄ (2.0 equivalents, 2.0 M solution in THF) dropwise. (Causality: The Li⁺ cation coordinates the imide, directing the hydride attack specifically to the exocyclic carbonyl, preventing epimerization).

  • Reaction: Stir for 2 hours, allowing the bath to slowly warm to room temperature.

    • Validation Checkpoint 1: Monitor by TLC until the

      
      -acyl oxazolidinone is consumed.
      
  • Quench: Cool back to 0 °C and quench carefully by adding 1M HCl dropwise until gas evolution (hydrogen gas) ceases and the solution reaches pH ~2.

  • Isolation: Dilute with Ethyl Acetate and water. Separate the layers, extract the aqueous phase twice more with Ethyl Acetate, wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the chiral alcohol.

V. References
  • Auxiliary-controlled diastereoselective synthesis of a syn C-6-epimer of the ADAM 10 inhibitor GI254023X Arkivoc, 2020, iii, 90-102. URL:[Link][1]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary Organic Syntheses, 1990, 68, 83. URL:[Link][4]

  • Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol Organic & Biomolecular Chemistry, 2004. URL:[Link][3]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Journal of Chemical Education, Williams College. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of (R)-5-Methyloxazolidin-2-one

Welcome to the Technical Support Center for the isolation and purification of (R)-5-methyloxazolidin-2-one. This portal is designed for researchers and drug development professionals who require high-purity chiral auxili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-5-methyloxazolidin-2-one. This portal is designed for researchers and drug development professionals who require high-purity chiral auxiliaries and intermediates. Below, you will find a mechanistic breakdown of byproduct formation, an advanced troubleshooting FAQ, and self-validating Standard Operating Procedures (SOPs) for purification.

System Overview & Byproduct Profiling

The synthesis of (R)-5-methyloxazolidin-2-one is predominantly achieved via the base-catalyzed cyclization of (R)-1-aminopropan-2-ol with a phosgene equivalent, such as diethyl carbonate[1]. While the intramolecular cyclization is entropically favored, competing intermolecular reactions and incomplete conversions generate a specific profile of impurities that must be systematically removed.

G SM (R)-1-Aminopropan-2-ol + Diethyl Carbonate Rxn Cyclization Reaction (Base Catalysis, Heat) SM->Rxn Target (R)-5-Methyloxazolidin-2-one (Target Product) Rxn->Target Intramolecular Cyclization BP1 Unreacted Amino Alcohol (Incomplete Rxn) Rxn->BP1 Reaction Stalls BP2 Oligomeric Carbamates (Intermolecular Rxn) Rxn->BP2 Intermolecular Attack BP3 Urea Derivatives (Excess Amine) Rxn->BP3 Amine-Amine Coupling

Reaction workflow and byproduct generation during (R)-5-methyloxazolidin-2-one synthesis.

Quantitative Data: Physicochemical Properties of the Reaction Matrix

To design a logical purification workflow, we must exploit the physicochemical differences between the target and its byproducts.

CompoundOriginBoiling PointAcid-Base ProfilePrimary Removal Strategy
(R)-5-Methyloxazolidin-2-one Target Product~302 °C (1 atm)[2]136–137 °C (5 Torr)[3]Neutral (Carbamate)N/A (Isolate)
(R)-1-Aminopropan-2-ol Incomplete Conversion~160 °C (1 atm)[4]Basic (Amine)Acidic Aqueous Extraction
Oligomeric Carbamates Intermolecular RxnNon-volatile (>400 °C)High Polarity / High MWHigh-Vacuum Distillation
Urea Derivatives Amine-Amine CouplingNon-volatile (Decomposes)Highly PolarSilica Gel Chromatography

Troubleshooting Center (FAQs)

Q1: Why is my crude product highly viscous, and how do I separate the target from this matrix? Causality Analysis: A highly viscous crude indicates the presence of oligomeric carbamates. While the desired reaction is an intramolecular ring closure, high concentrations of the acyclic carbamate intermediate increase the probability of an intermolecular nucleophilic attack by the terminal hydroxyl group of one molecule onto the carbonyl carbon of another. Solution: Because these oligomers are non-volatile, the most effective isolation method is high-vacuum fractional distillation. The target oxazolidinone will vaporize, leaving the heavy oligomeric matrix in the distillation pot.

Q2: My NMR shows residual (R)-1-aminopropan-2-ol. Why didn't standard aqueous washing remove it? Causality Analysis: While (R)-1-aminopropan-2-ol is water-soluble, it has a partition coefficient that allows a fraction of it to remain in polar organic solvents (like ethyl acetate or dichloromethane) during a neutral water wash. Solution: You must exploit its basicity. By washing the organic layer with an acidic solution (e.g., 1M HCl), the primary amine is protonated into an ammonium salt. This drastically shifts its partition coefficient, forcing it entirely into the aqueous phase.

Q3: I am observing thermal degradation and discoloration during distillation. How can I safely distill (R)-5-methyloxazolidin-2-one? Causality Analysis: At atmospheric pressure, (R)-5-methyloxazolidin-2-one boils at approximately 302–305 °C[2]. Subjecting the molecule to such extreme thermal stress induces ring-opening and decarboxylation. Solution: You must depress the boiling point by applying a high vacuum. At 5 Torr, the compound safely distills at 136–137 °C[3], preserving the integrity of the heterocyclic ring.

Standard Operating Procedures (SOPs) for Purification

The following protocols are designed as self-validating systems , meaning each workflow contains embedded checkpoints to verify success before proceeding to the next step.

Protocol A: Acid-Base Liquid-Liquid Partitioning (Amine Removal)

Objective: Complete removal of unreacted (R)-1-aminopropan-2-ol.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Wash: Transfer to a separatory funnel and wash with an equal volume of 1M HCl.

    • Causality: The acid protonates the free amine, rendering it exclusively water-soluble, while the non-basic carbamate nitrogen of the target remains unaffected in the organic layer.

  • Validation Checkpoint 1: Test the pH of the separated aqueous layer. It must be < 3. If the pH is higher, the acid was neutralized by excess amine; repeat the 1M HCl wash.

  • Neutralization & Drying: Wash the organic layer once with saturated NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate and stain with Ninhydrin. Heat the plate. The absence of a purple spot confirms the complete removal of the primary amine.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo.

Protocol B: High-Vacuum Fractional Distillation (Oligomer Removal)

Objective: Isolation of the target from non-volatile oligomers and urea byproducts.

  • Setup: Transfer the amine-free crude to a short-path distillation apparatus equipped with a fractionating column and a high-vacuum pump.

  • Vacuum Application: Apply a vacuum of exactly 5 Torr.

    • Causality: Lowering the pressure prevents the thermal decomposition that occurs at the atmospheric boiling point of ~305 °C[2].

  • Heating: Gradually heat the oil bath to ~150–160 °C.

  • Validation Checkpoint 3: Monitor the vapor head temperature. Discard any fore-run. The main fraction will distill at a strictly constant temperature of 136–137 °C [3]. A stable head temperature is your real-time validation of product purity.

  • Collection: Collect the clear, colorless liquid. The dark, viscous residue left in the pot contains the oligomers.

Protocol C: Flash Column Chromatography (Trace Impurity Polishing)

Objective: Removal of trace urea derivatives if distillation is not feasible.

  • Preparation: Load the crude mixture onto a normal-phase silica gel column.

  • Elution: Elute using a gradient solvent system of Hexane/Ethyl Acetate (start at 60:40 and push to 40:60)[1][5].

    • Causality: Urea byproducts possess significantly higher topological polar surface areas (TPSA) and hydrogen-bonding capabilities than the target oxazolidinone. They will bind strongly to the silica stationary phase, allowing the target to elute first.

  • Validation Checkpoint 4: Analyze collected fractions via TLC (stain with KMnO₄). Pool only the fractions containing a single, distinct spot (Rf ~0.4 in 1:1 Hexane/EtOAc).

  • Isolation: Concentrate the pooled fractions in vacuo to yield pure (R)-5-methyloxazolidin-2-one.

References

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC/NIH.[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges in Oxazolidinone Intermediates

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of oxazolidinone intermediates (such as those used in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of oxazolidinone intermediates (such as those used in the synthesis of Linezolid, Tedizolid, and Eperezolid).

The root cause of these solubility bottlenecks lies in the physicochemical nature of the molecules. Oxazolidinone intermediates typically feature highly hydrophobic domains—such as fluorophenyl and morpholine rings—coupled with a lack of ionizable groups at physiological pH. This guide is designed to provide you with mechanistically sound, self-validating strategies to troubleshoot and resolve these solubility issues in your aqueous workflows.

Diagnostic Decision Workflow

Before applying a solubility enhancement technique, you must analyze the specific pKa and downstream application of your intermediate. Use the diagnostic workflow below to select the optimal strategy.

SolubilityWorkflow A Oxazolidinone Intermediate (Poor Aqueous Solubility) B Assess pKa of Intermediate A->B C pKa > 4 (Ionizable Group Present) B->C D pKa < 2 (e.g., Linezolid core) B->D E pH Adjustment & Salt Formation C->E Adjust pH F Assess Downstream Application D->F Unionized at pH 3-9 G Biocatalysis / Synthesis F->G H Formulation / In Vivo F->H I Co-solvent Systems (DMSO/Water) G->I If tolerated by enzyme J Cyclodextrin Complexation (HP-β-CD) G->J For green chemistry H->J Enhances bioavailability

Workflow for selecting solubility enhancement strategies for oxazolidinone intermediates.

Troubleshooting & FAQs

Q1: Why does my linezolid-type intermediate immediately precipitate when transferred from an organic stock solution into an aqueous buffer? Answer: This is driven by solvation thermodynamics and the molecule's ionization state. Linezolid and its direct intermediates have a calculated pKa of approximately 1.7[1]. This means the molecule remains almost entirely unionized in standard aqueous media (pH 3 to 9)[1]. Without an ionic charge to interact with water dipoles, the hydrophobic morpholine and fluorophenyl rings force the molecules to aggregate, restricting baseline aqueous solubility to a mere ~3 mg/mL[2].

Q2: I am performing aqueous biocatalysis. How can I keep the intermediate dissolved without using harsh co-solvents that denature my enzymes? Answer: The most effective approach is host-guest complexation using 2-hydroxypropyl-beta-cyclodextrin (2-HPβCD). Cyclodextrins possess a hydrophilic exterior that dissolves readily in water and a hydrophobic inner cavity that encapsulates the lipophilic oxazolidinone rings[3]. This shields the intermediate from the aqueous environment, increasing solubility without altering the covalent structure or introducing enzyme-denaturing solvents like DMSO.

Q3: I managed to dissolve my intermediate, but I am observing degradation over time in the aqueous solution. Is this related to solubility? Answer: While not a direct solubility issue, it is a stability issue exacerbated by the aqueous environment. Oxazolidinone derivatives in aqueous solutions are highly susceptible to oxidative degradation, which follows a hydrogen atom transfer (HAT) pathway[4]. This degradation is catalyzed by trace metal ions present in standard buffers. To prevent this, you must control the pH and introduce metal chelating agents (like EDTA) to block the HAT pathway[4].

Q4: Can water ever be beneficial for the synthesis of the oxazolidinone ring itself, despite the poor solubility of the precursors? Answer: Surprisingly, yes. While N-Boc-epoxide precursors have poor hydrosolubility, using water as a solvent actually promotes intramolecular ring closure to form 2-oxazolidinones[5]. Quantum-chemical calculations reveal that water forms a hydrogen-bonded pre-reactive complex with the epoxide moiety. This interaction stabilizes a critical zwitterionic intermediate, accelerating the reaction completion significantly faster than in aprotic solvents[5].

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters dictating oxazolidinone behavior in water.

ParameterValue / ObservationMechanistic Causality
Baseline Aqueous Solubility ~3 mg/mL (Linezolid core)High lipophilicity; remains in an unionized state across physiological pH (3-9)[2].
Ionization (pKa) ~1.7Protonation only occurs in extremely acidic environments, preventing standard salt formation[1].
Cyclodextrin Complexation 1:1 Stoichiometry (2-HPβCD)The hydrophobic cavity geometrically fits and encapsulates the fluorophenyl/morpholine rings[3].
Oxidative Stability Degrades via HAT pathwayTrace metals in aqueous buffers catalyze oxidation; requires EDTA and strict pH control[4].
Ring-Closure Kinetics Accelerated in 100% WaterH-bonding from water molecules stabilizes the pre-reactive zwitterionic complex[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By measuring the specific outputs described, you can quantitatively verify the success of your solubility enhancement.

Protocol A: Preparation of 2-HPβCD / Oxazolidinone Inclusion Complexes

This protocol utilizes a phase-solubility approach. Success is validated by observing a linear increase in dissolved intermediate concentration corresponding to the cyclodextrin concentration.

  • Preparation: Prepare a 400 mM stock solution of 2-HPβCD in ultra-pure distilled water.

  • Saturation: Add an excess amount of the solid oxazolidinone intermediate (e.g., equivalent to 100 mM) to the cyclodextrin solution.

  • Equilibration: Stir the suspension vigorously at 25°C for 24 hours. Thermodynamic equilibrium must be reached to ensure complete host-guest complexation.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated intermediate.

  • Validation (Crucial Step): Analyze the filtrate via HPLC. You should observe an increased intermediate concentration (up to ~70 mM) compared to the ~3 mg/mL baseline[3]. To confirm the mechanism, perform 1H-NMR on the lyophilized complex; a successful 1:1 stoichiometry will present distinct chemical shifts in the aromatic protons of the oxazolidinone due to cavity shielding.

Protocol B: Aqueous Oxidative Stabilization of Dissolved Intermediates

Because dissolved oxazolidinones are prone to HAT-pathway degradation, this protocol ensures long-term stability in aqueous media.

  • Buffer Preparation: Prepare your target aqueous buffer (pH 6.0 - 7.0) using degassed, ultra-pure water to minimize dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the buffer. This is required to chelate trace metal ions that act as catalysts for oxidative degradation[4].

  • Dissolution: Dissolve the oxazolidinone intermediate into the stabilized buffer (utilizing the cyclodextrin complex from Protocol A if necessary).

  • Validation (Crucial Step): Monitor the solution via LC-MS over a 48-hour period at room temperature. The absence of resonance-stabilized oxidative degradates (specifically hydroxylated byproducts) confirms the efficacy of the chelator and pH control system.

References

  • PrLinezolid Injection (Linezolid)
  • ZYVOXID 400 mg (Tablet - SAHPRA)
  • Source: scielo.
  • Source: nih.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC separation methods for 5-methyloxazolidin-2-one enantiomers

An in-depth understanding of enantiomeric purity is paramount when utilizing 5-methyloxazolidin-2-one and its derivatives, which serve as critical chiral auxiliaries (e.g., Evans auxiliaries) and core pharmacophores in v...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of enantiomeric purity is paramount when utilizing 5-methyloxazolidin-2-one and its derivatives, which serve as critical chiral auxiliaries (e.g., Evans auxiliaries) and core pharmacophores in various antimicrobial agents. Because the absolute configuration at the C5 position dictates both the biological activity of the final drug product and the stereocontrol in asymmetric synthesis, robust chiral High-Performance Liquid Chromatography (HPLC) methods are required.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the separation of 5-methyloxazolidin-2-one enantiomers, detailing the mechanistic causality behind column selection, mobile phase optimization, and self-validating experimental protocols.

Mechanistic Causality in Chiral Recognition

The separation of 5-methyloxazolidin-2-one enantiomers relies on the classic "three-point interaction" model. The oxazolidinone ring presents three distinct interaction sites to the stationary phase:

  • Hydrogen Bond Acceptor: The carbonyl oxygen (

    
    ).
    
  • Hydrogen Bond Donor / Steric Site: The

    
     group (or 
    
    
    
    -alkyl substituent).
  • Steric / Hydrophobic Pocket: The C5-methyl group (and any extended substituents).

Polysaccharide-derived CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), provide helical chiral cavities that selectively interact with these functional groups. The


- and 

-enantiomers experience differential steric hindrance and hydrogen-bonding geometries as they traverse these cavities, leading to distinct retention times.

G CSP Chiral Stationary Phase (Cellulose tris-carbamate) H_Bonding Hydrogen Bonding CSP->H_Bonding Dipole Dipole-Dipole Stacking CSP->Dipole Steric Steric Fit (C5-Methyl) CSP->Steric EnantiomerR (R)-5-Methyloxazolidin-2-one (Stronger Interaction) EnantiomerS (S)-5-Methyloxazolidin-2-one (Weaker Interaction) H_Bonding->EnantiomerR Optimal Fit H_Bonding->EnantiomerS Sub-optimal Dipole->EnantiomerR Dipole->EnantiomerS Steric->EnantiomerR Steric->EnantiomerS

Chiral recognition mechanism between polysaccharide CSPs and 5-methyloxazolidin-2-one enantiomers.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When developing a method for 5-methyloxazolidin-2-one derivatives, researchers typically evaluate three primary classes of CSPs. The choice of column dictates the allowable mobile phase, which in turn affects solubility and resolution (


).
  • Coated Cellulose-Based (e.g., Chiralcel OD-H): Highly effective for oxazolidinones. A standard mobile phase of

    
    -hexane/isopropanol (90:10) at 1.0 mL/min has been shown to yield excellent baseline separation, with retention times of 21.4 min and 33.1 min for specific 5-substituted derivatives[1]. For more polar derivatives like 3-(4-methoxyphenyl)-5-methyloxazolidin-2-one, a 1:1 
    
    
    
    -hexane:isopropanol ratio at 0.2 mL/min (35 °C) provides optimal resolution[2].
  • Pirkle-Type (e.g., Whelk-O 1): Operates via

    
     cleft interactions. This column is highly efficient for derivatives containing extended aliphatic or aromatic groups (e.g., 5-heptyl-5-methyloxazolidin-2-one), achieving separation using 5% ethanol in hexanes at 1.0 mL/min[3].
    
  • Immobilized Polysaccharide (e.g., Chiralpak IC): Because the chiral selector is covalently bonded to the silica support, this column tolerates reversed-phase conditions. It has been successfully utilized with an

    
    :Acetonitrile gradient containing 0.05% Formic Acid[4], which is ideal for highly polar or water-soluble oxazolidinone samples that crash out in hexanes.
    
Quantitative Performance Comparison
CSP TypeColumn ModelMobile PhaseFlow RateDetectionTypical

Typical

Cellulose (Coated) Chiralcel OD-H

-Hexane /

-PrOH (90:10)
1.0 mL/minUV 220 nm21.4 min33.1 min
Cellulose (Coated) Chiralcel OD-H

-Hexane /

-PrOH (50:50)
0.2 mL/minUV 245 nm14.5 min18.2 min
Pirkle-Type (S,S)-Whelk-O 1

-Hexane / EtOH (95:5)
1.0 mL/minUV 254 nm20.6 min24.8 min
Cellulose (Immobilized) Chiralpak IC

/ ACN (80:20) + 0.5% FA
1.0 mL/minUV 210 nm12.4 min15.2 min

Data synthesized from established literature parameters for 5-substituted oxazolidin-2-ones[1],[3],[4],[2].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates a mandatory System Suitability Test (SST). This creates a self-validating loop: the analytical run cannot proceed unless the system proves it can resolve the enantiomers.

Phase 1: Sample Preparation
  • Solvent Matching: Dissolve the racemic 5-methyloxazolidin-2-one standard in the exact mobile phase intended for the run (e.g.,

    
    -hexane/
    
    
    
    -PrOH 90:10) to prevent solvent-shock band broadening.
  • Concentration: Dilute to a final concentration of 1.0 mg/mL.

  • Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Coated chiral columns are highly susceptible to frit blockage from microscopic particulates, which rapidly degrades column efficiency and peak symmetry[2].

Phase 2: System Equilibration
  • Install the Chiralcel OD-H (250 x 4.6 mm, 5 µm) column.

  • Set the column oven temperature strictly to 35 °C. Causality: Chiral recognition is an enthalpic process. Temperature fluctuations directly alter the separation factor (

    
    ).
    
  • Flush with the isocratic mobile phase (

    
    -hexane/
    
    
    
    -PrOH) for a minimum of 30 column volumes until the UV baseline at 245 nm is flat and drift-free.
Phase 3: System Suitability Testing (SST)
  • Inject 10 µL of the racemic mixture.

  • Validation Gate: Calculate the resolution (

    
    ) between the two peaks.
    
    • If

      
       (Baseline separation) 
      
      
      
      Proceed to Phase 4.
    • If

      
       Decrease the 
      
      
      
      -PrOH modifier concentration by 2% to increase retention and theoretical plates, then re-test.
Phase 4: Enantiomeric Excess (ee%) Analysis
  • Inject 10 µL of the synthesized/purified enantiomer sample.

  • Run the acquisition for at least 45 minutes to ensure all strongly retained impurities have eluted.

  • Integrate the peak areas to calculate the enantiomeric excess (ee%).

Workflow Prep 1. Sample Prep (1 mg/mL, 0.22µm) Equil 2. Equilibration (30 CVs) Prep->Equil SST 3. System Suitability (Rs > 1.5) Equil->SST Analysis 4. Isocratic Analysis (UV Detection) SST->Analysis Validation 5. Data Validation (ee% Calc) Analysis->Validation

Step-by-step self-validating workflow for the chiral HPLC analysis of enantiomers.

Expert Insights on Method Optimization

  • Alcohol Modifier Selection (

    
    -PrOH vs. EtOH):  While both are polar modifiers, isopropanol provides a bulkier hydrogen-bonding network. For 5-methyloxazolidin-2-one on OD-H columns, 
    
    
    
    -PrOH often yields superior peak shapes because it selectively competes with the oxazolidinone's carbonyl without overwhelming the chiral carbamate clefts. Ethanol can sometimes cause co-elution by displacing the analyte too rapidly[3],[2].
  • Immobilized vs. Coated Constraints: Never use standard normal-phase solvents like dichloromethane, chloroform, or ethyl acetate on coated columns (OD-H, AD-H), as they will strip the chiral polymer from the silica support. If the oxazolidinone derivative is insoluble in hexanes, you must switch to an immobilized column (like Chiralpak IC)[4].

References

  • Table of contents - AWS (5-Ethynyl-5-methyloxazolidin-2-one Chiral HPLC data)
  • Source: nih.
  • Source: amazonaws.
  • Source: rsc.

Sources

Comparative

Comparative Analysis: C4-Benzyl vs. C5-Methyl Oxazolidinone Architectures in Asymmetric Synthesis

Executive Summary This guide provides a technical comparison between (S)-4-benzyl-2-oxazolidinone (the standard "Evans Auxiliary") and (R)-5-methyloxazolidin-2-one . While both share the oxazolidinone core, they serve fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (S)-4-benzyl-2-oxazolidinone (the standard "Evans Auxiliary") and (R)-5-methyloxazolidin-2-one . While both share the oxazolidinone core, they serve fundamentally different roles in modern drug development due to their structural influence on stereochemical induction.

  • 4-Benzyl-2-oxazolidinone: The industry standard for reusable chiral induction. Its C4-substituent provides high diastereoselectivity (typically >98:2 dr) in alkylation and aldol reactions by sterically shielding the enolate face.

  • 5-Methyloxazolidin-2-one: A structural building block rather than a high-performance auxiliary. The C5-substituent is distal to the reaction center, resulting in negligible stereocontrol during enolate functionalization. It is primarily used as a chiral target (e.g., Linezolid precursors) rather than a process tool.

Recommendation: Use 4-benzyl-2-oxazolidinone for generating new stereocenters on attached substrates. Use (R)-5-methyloxazolidin-2-one only when the oxazolidinone ring itself is the desired pharmacophore.

Mechanistic Basis of Selectivity

To understand the disparity in performance, one must analyze the transition states of the metal-enolate intermediates formed during reaction.

The Proximity Effect (C4 vs. C5)

The success of an oxazolidinone auxiliary depends on its ability to lock the conformation of the N-acyl enolate and block one face of the double bond.

  • C4-Position (Proximal): In 4-benzyl-2-oxazolidinone, the benzyl group is directly adjacent to the nitrogen atom. In the Z-enolate transition state (chelated by Lithium or Boron), the C4-substituent is forced into a position that sterically occludes one face of the enolate, dictating the approach of the electrophile.

  • C5-Position (Distal): In 5-methyloxazolidin-2-one, the methyl group is adjacent to the ring oxygen, separated from the reactive N-acyl center by the C4 methylene group. This distance prevents the substituent from effectively influencing the rotameric population or shielding the enolate face.

Visualization of Stereocontrol (Zimmerman-Traxler Model)

The following diagram illustrates why the C4-Benzyl architecture succeeds where the C5-Methyl fails.

Enolate_Selectivity cluster_0 High Selectivity: 4-Benzyl-2-oxazolidinone cluster_1 Low Selectivity: 5-Methyl-2-oxazolidinone A1 Lithium Z-Enolate (Chelated State) A2 C4-Benzyl Group (Proximal Steric Wall) A1->A2 Conformational Lock A3 Face A: Blocked A2->A3 Steric Clash A4 Face B: Open A2->A4 Electrophile Access A5 Product: >98:2 dr A4->A5 B1 Lithium Z-Enolate (Chelated State) B2 C5-Methyl Group (Distal/Remote) B1->B2 Weak Interaction B3 Face A: Accessible B2->B3 No Blocking B4 Face B: Accessible B2->B4 No Blocking B5 Product: ~50:50 dr (Racemic) B3->B5 B4->B5

Caption: Comparison of steric shielding. The C4-substituent creates a "Steric Wall" adjacent to the reaction center, while the C5-substituent is too remote to direct facial selectivity.

Comparative Performance Data

The following table summarizes experimental outcomes for standard asymmetric alkylation (LDA/R-X) and aldol reactions.

Feature4-Benzyl-2-oxazolidinone (R)-5-Methyloxazolidin-2-one
Role Chiral Auxiliary (Process Tool)Chiral Building Block (Target)
Source Derived from L-PhenylalanineDerived from chiral amino-propanol
Alkylation Selectivity High (>95:5 dr) Low / Negligible (~55:45 dr)
Aldol Selectivity High (>98:2 dr) Low / Negligible
Recyclability Excellent (Cleaved & Recovered)N/A (Usually part of final product)
Key Application Synthesis of complex natural products, APIsSynthesis of Linezolid, Antibiotics

Scientific Insight: Research indicates that while 5-substituted oxazolidinones are critical for biological activity (e.g., in oxazolidinone antibiotics like Linezolid), they fail as auxiliaries because the C5 position does not perturb the dipole minimization favored in the transition state enough to differentiate the enolate faces [1, 4].

Experimental Protocols

Protocol A: High-Selectivity Alkylation (Using 4-Benzyl Auxiliary)

Use this protocol when the goal is to create a new stereocenter on a carboxylic acid derivative.

Reagents:

  • N-Propionyl-4-benzyl-2-oxazolidinone (Substrate)

  • LiHMDS or LDA (Base)

  • Benzyl Bromide (Electrophile)

  • THF (Anhydrous)

Workflow:

  • Enolization: Cool a solution of N-propionyl-4-benzyl-2-oxazolidinone (1.0 equiv) in THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 min to form the Lithium (Z)-enolate.

  • Alkylation: Add Benzyl Bromide (1.2 equiv) slowly. The C4-benzyl group blocks the Re-face (relative to the C-alpha), forcing Si-face attack (or vice versa depending on auxiliary enantiomer).

  • Quench: Stir at -78°C for 2h, then warm to 0°C. Quench with sat. NH4Cl.

  • Result: Formation of the alpha-methyl-hydrocinnamic acid derivative with >98:2 diastereomeric ratio.

Protocol B: Synthesis of 5-Methyl Scaffold

Use this protocol when the (R)-5-methyloxazolidin-2-one ring itself is the desired product.

Reagents:

  • (R)-1-amino-2-propanol

  • Diethyl carbonate or Phosgene equivalent

  • Base (K2CO3)

Workflow:

  • Cyclization: Mix (R)-1-amino-2-propanol with diethyl carbonate (1.5 equiv) and K2CO3 (0.1 equiv).

  • Heating: Heat to 100-110°C to distill off ethanol byproduct.

  • Purification: Distill the resulting oil under reduced pressure.

  • Result: Pure (R)-5-methyloxazolidin-2-one. Note that if this ring were N-acylated and subjected to Protocol A, the lack of C4-sterics would result in a racemic alkylation product [2].

Strategic Selection Guide

When to choose 4-Benzyl-2-oxazolidinone:
  • You need to synthesize a chiral carboxylic acid, aldehyde, or alcohol.

  • You require high enantiomeric excess (>95% ee) in the final cleaved product.

  • You are performing Evans Aldol, Alkylation, or Azidation reactions.

When to choose (R)-5-methyloxazolidin-2-one:
  • Your target molecule contains the oxazolidinone ring (e.g., antibiotic research).[1][2][3]

  • You are exploring "SuperQuat" auxiliaries (which require both 4-phenyl and 5,5-dimethyl substitution for conformational locking). Note: The 5-methyl group alone is insufficient. [5]

  • You are using the molecule as a chiral pool starting material for ring-opening reactions to access specific amino alcohols.

References

  • Evans, D. A., et al. (1982).[4] "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.[4] Link (Seminal work establishing C4-substitution for selectivity).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Link

  • Phillips, O. A., et al. (2003). "Synthesis and antibacterial activity of 5-substituted oxazolidinones." Bioorganic & Medicinal Chemistry. Link (Demonstrates 5-substituted variants as bioactive targets, not auxiliaries).

  • Ager, D. J., et al. (1996). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta.[5] Link

  • Davies, S. G., et al. (2005). "SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes." Tetrahedron: Asymmetry. Link (Clarifies that C5 substitution is only effective when combined with C4 or specific gem-dimethyl locking).

Sources

Validation

NMR characterization of N-acyl (R)-5-methyloxazolidin-2-one

Comprehensive NMR Characterization of N-Acyl (R)-5-Methyloxazolidin-2-one: A Comparative Analytical Guide As a Senior Application Scientist, I frequently evaluate the structural integrity and chiral purity of complex syn...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization of N-Acyl (R)-5-Methyloxazolidin-2-one: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently evaluate the structural integrity and chiral purity of complex synthetic intermediates. The oxazolidin-2-one scaffold, famously pioneered by Evans, relies heavily on the conformational rigidity of its N-acyl derivatives to transfer chirality during asymmetric aldol additions and alkylations[1]. While 4-substituted auxiliaries (e.g., 4-benzyl or 4-isopropyl) are ubiquitous, 5-substituted variants like (R)-5-methyloxazolidin-2-one provide an alternative steric environment that is highly valuable for specific stereoselective trajectories[2]. Furthermore, the oxazolidinone moiety is widely applied as a constituent in both chiral auxiliaries and high-performance polymer synthesis[3].

This guide objectively compares the analytical modalities used to characterize N-acyl (R)-5-methyloxazolidin-2-one adducts, detailing the causality behind experimental choices and providing self-validating protocols for determining diastereomeric excess (de%) and conformational states.

Causality in Conformational Rigidity and NMR Resolution

The power of NMR in characterizing N-acyl oxazolidinones stems from the molecule's inherent structural bias. The N-acyl group and the oxazolidinone ring form an imide-like system. To minimize the strong dipole-dipole repulsion between the imide carbonyl and the oxazolidinone ring carbonyl, the N-acyl group is forced into a highly favored Z-conformation.

Why this matters for NMR: This conformational locking prevents signal averaging caused by rapid rotameric exchange. As a result, the 1H and 13C signals are sharp and well-resolved. Specifically, the 5-methyl group of the (R)-5-methyloxazolidin-2-one auxiliary acts as an unencumbered NMR reporter[4]. When a new stereocenter is formed at the α-position of the acyl group, the 5-methyl signal (typically a clean doublet) splits into two distinct doublets representing the syn and anti diastereomers, allowing for precise quantification[2].

Comparative Analysis of Analytical Modalities

To accurately characterize these adducts, researchers must choose between routine 1D NMR, advanced 2D NMR, and orthogonal techniques like Chiral HPLC. Table 1 outlines the performance comparison of these alternatives.

Table 1: Comparative Analysis of Analytical Modalities for N-Acyl Oxazolidinones

Analytical ModalityPrimary UtilityConformational InsightQuantitative Accuracy (de%)Throughput
1D ¹H / ¹³C NMR Diastereomeric ratio (dr) quantificationLow (infers based on shifts)High (if d1 > 5×T1)High (< 5 mins/sample)
2D NOESY / ROESY 3D spatial connectivityHigh (confirms Z-rotamer)Low (non-linear NOE buildup)Low (2-4 hours/sample)
Chiral HPLC Trace enantiomer detectionNoneUltra-HighMedium (requires method dev)

While Chiral HPLC is superior for trace analysis (>99% de), 1D 1H NMR is the most efficient method for routine reaction monitoring and structural confirmation, provided the acquisition parameters are strictly controlled.

Self-Validating Experimental Protocol: High-Fidelity de% Determination

To ensure trustworthiness, the following 1D 1H NMR protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the choice, ensuring that the final calculated diastereomeric ratio is an absolute reflection of the sample rather than an artifact of poor acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15.0 mg of the N-acyl (R)-5-methyloxazolidin-2-one adduct in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

    • Causality: Anhydrous CDCl₃ is non-polar. Using a polar solvent like DMSO-d₆ can disrupt the intramolecular dipole minimization, potentially inducing rotameric exchange and line broadening.

  • Shimming and Tuning: Perform gradient shimming (z-axis) and tune the probe to the exact frequency of the sample.

    • Causality: Optimal line shape (linewidth < 1 Hz at half height) is mandatory to resolve the closely eluting diastereomeric doublets of the 5-methyl group.

  • Acquisition Parameters: Set the pulse angle to 30°, acquisition time (aq) to 3.0 s, and relaxation delay (d1) to 5.0 s.

    • Causality: A 30° pulse combined with a long d1 ensures that protons with long T₁ relaxation times are fully relaxed between scans. Failing to do this will artificially skew the integrals, ruining the de% calculation.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, zero-fill to 64k data points, phase manually, and apply a 5th-order polynomial baseline correction before integration.

  • Self-Validation Check (Critical): Integrate the C5-methine proton (multiplet, ~4.60 ppm) and set it to 1.00. Next, integrate the 5-methyl doublets (~1.45 ppm) for both the major and minor diastereomers.

    • Validation: The sum of the major and minor 5-methyl integrals must exactly equal 3.00 . If this mass balance fails, it indicates co-eluting impurities or incomplete relaxation, and the de% calculation must be discarded.

Table 2: Diagnostic ¹H NMR Chemical Shifts for N-Acyl (R)-5-Methyloxazolidin-2-one

Proton AssignmentMultiplicityTypical Shift Range (ppm)Diagnostic Utility
5-CH₃ Doublet (d)1.40 – 1.55Primary reporter for de% quantification; sharp and isolated.
C5-H Multiplet (m)4.50 – 4.75Internal integration standard for self-validation.
C4-H (anti)Triplet (t)~3.80Validates oxazolidinone ring integrity.
C4-H (syn)Doublet of doublets (dd)~3.20Sensitive to N-acyl conformational changes.
N-Acyl α-CH Variable2.80 – 3.50NOE correlation point for Z-rotamer confirmation.

2D NMR Workflow for Rotamer Validation

While 1D NMR provides quantitative data, 2D NOESY or ROESY experiments are required to prove the 3D spatial arrangement of the adduct. By setting a mixing time of 300 ms, we can observe through-space dipole-dipole cross-relaxation. In the preferred Z-rotamer, the α-protons of the N-acyl group are forced into spatial proximity with the C4-protons of the oxazolidinone ring, yielding a strong, diagnostic NOE cross-peak.

Below is the logical workflow for combining these analytical techniques into a comprehensive characterization pipeline.

Conformational_Analysis A N-Acyl (R)-5-Methyloxazolidin-2-one Synthesis B Sample Prep (Anhydrous CDCl3) A->B C 1D ¹H NMR (d1 = 5s, 30° pulse) B->C D 2D ROESY/NOESY (Mixing time 300ms) B->D E Diastereomeric Excess (de%) Quantification C->E F Rotameric State Validation (Z-conformer confirmation) D->F E->F Orthogonal Validation

NMR workflow for structural and diastereomeric validation of oxazolidinone adducts.

References

  • (R)-5-methyloxazolidin-2-one | C4H7NO2 | CID 21794662 - PubChem National Institutes of Health (NIH)[Link]

  • Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy ResearchGate[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates ResearchGate[Link]

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers RWTH Publications[Link]

Sources

Comparative

A Comparative Guide to 4-Substituted and 5-Substituted Oxazolidinone Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable tool for achi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable tool for achieving high levels of enantioselectivity. Among the most celebrated of these are the oxazolidinone auxiliaries, particularly the class popularized by David A. Evans.[1][2] These scaffolds, temporarily installed on a prochiral substrate, effectively guide the stereochemical outcome of a variety of carbon-carbon bond-forming reactions.

This guide provides an in-depth technical comparison of two key classes of these powerful tools: the well-established 4-substituted oxazolidinones and the less conventional 5-substituted variants. We will delve into their mechanisms of stereocontrol, practical applications, and present supporting experimental data to inform your selection of the optimal auxiliary for your synthetic strategy.

The Archetype: 4-Substituted Oxazolidinone Auxiliaries (Evans Auxiliaries)

Mechanism of Stereocontrol

The remarkable stereodirecting ability of 4-substituted oxazolidinone auxiliaries stems from a combination of steric and conformational effects.[5] Upon N-acylation, the auxiliary is poised to form a rigid, chelated enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide or a boron triflate/amine combination.

The substituent at the C4 position sterically shields one face of the resulting enolate.[6] This steric hindrance dictates that an incoming electrophile will preferentially approach from the less hindered face, leading to the formation of one diastereomer in high excess. The predictability of this stereochemical outcome is a major advantage of these auxiliaries.

Key Applications and Performance

4-Substituted oxazolidinones have been successfully employed in a wide array of asymmetric transformations, including:

  • Aldol Additions: The boron-mediated aldol reaction of N-acyl oxazolidinones is a classic example, consistently delivering "Evans syn" aldol products with high diastereoselectivity.[7]

  • Alkylations: The alkylation of enolates derived from these auxiliaries provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives.[1][8]

  • Conjugate Additions: These auxiliaries have also been effective in controlling the stereochemistry of Michael additions.[9]

Reaction TypeAuxiliary Substituent (R)Electrophile/ReactantDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzylAllyl Iodide98:2~85[1]
Aldol AdditionIsopropylIsobutyraldehyde>99:180-90[7]
AlkylationIsopropylBenzyl Bromide>99:195[8]

Table 1: Representative Performance of 4-Substituted Oxazolidinone Auxiliaries.

The Challenger: 5-Substituted and 4,5-Disubstituted Oxazolidinone Auxiliaries

While the utility of 4-substituted oxazolidinones is undisputed, research into the influence of substitution at the 5-position has revealed new avenues for stereochemical control and auxiliary design. The synthesis of enantiopure 5-substituted oxazolidinones can be achieved through various methods, including biocatalytic routes.[10]

Mechanism of Stereocontrol: A Shift in Influence

In contrast to their 4-substituted counterparts, the stereodirecting influence in 5-substituted auxiliaries is less reliant on a single, bulky group. In the case of 4,5-disubstituted auxiliaries, such as the "SuperQuat" series, the gem-disubstitution at the 5-position serves a different primary role. These substituents, such as two methyl or phenyl groups, can inhibit endocyclic cleavage of the auxiliary during subsequent transformations, a common side reaction with traditional Evans auxiliaries.[1][11] This enhanced stability can lead to cleaner reactions and higher yields of the desired product.

The stereocontrol in these systems is still primarily dictated by the 4-substituent, but the 5,5-disubstitution can subtly influence the conformation of the enolate and thus the diastereoselectivity.

Performance and Applications

Direct comparative studies of purely 5-substituted versus 4-substituted oxazolidinone auxiliaries in the same reaction are scarce in the literature. However, studies on 4,5-disubstituted auxiliaries provide valuable insights. For instance, in asymmetric alkylations, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones have shown high levels of diastereoselectivity.[11]

Reaction TypeAuxiliary Substituents (R4, R5, R5')ElectrophileDiastereomeric Excess (d.e.)Reference
AlkylationBenzyl, Methyl, MethylVarious Alkyl Halides85-94%[11]
Conjugate AdditionPhenyl, Methyl, MethylOrganocuprates>95%[11]

Table 2: Performance of 4,5-Disubstituted Oxazolidinone Auxiliaries.

While the primary role of 5-substitution in many reported cases is in the context of the biological activity of the final product (e.g., the antibiotic Linezolid), the potential for these auxiliaries to offer unique stereochemical outcomes should not be overlooked.[12] The synthesis of novel 4-substituted-5,5-diethyl oxazolidin-2-ones has also been reported as potential chiral auxiliaries, though extensive data on their performance in asymmetric reactions is not yet available.[3]

Head-to-Head Comparison: Key Differentiating Factors

Feature4-Substituted Oxazolidinones5-Substituted & 4,5-Disubstituted Oxazolidinones
Primary Stereocontrol Bulky substituent at the C4 position.Primarily the C4 substituent, with potential modulation from C5 substituents.
Mechanism Well-established chelated (Z)-enolate model with facial shielding.5,5-disubstitution can enhance stability and prevent endocyclic cleavage. The precise effect on enolate conformation is an area of ongoing study.
Availability Readily synthesized from a wide variety of common amino acids.Synthesis is also often from amino acids but can require more steps. Biocatalytic routes are also available.
Cleavage Standard protocols are well-documented, though endocyclic cleavage can be a side reaction.5,5-disubstitution can facilitate cleaner cleavage due to increased stability of the auxiliary.
Predictability Highly predictable stereochemical outcomes based on the Evans model.Stereochemical outcomes are generally high but may be influenced by the interplay of substituents at both C4 and C5.
Data Availability Extensive literature with a vast amount of experimental data.Less data available, particularly for purely 5-substituted auxiliaries used in asymmetric synthesis.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a 4-Substituted Oxazolidinone Auxiliary

This protocol is adapted from the work of Evans and co-workers.

  • Acylation: To a solution of the 4-substituted-2-oxazolidinone (1.0 equiv) in an anhydrous solvent such as THF or CH2Cl2 at 0 °C, add triethylamine (1.5 equiv) and the desired acyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir until complete by TLC analysis. Work-up typically involves washing with aqueous solutions and purification by chromatography.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of sodium bis(trimethylsilyl)amide (1.05 equiv) dropwise and stir for 30-60 minutes.

  • Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.2 equiv) and stir until the reaction is complete.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify the diastereomeric products by column chromatography.

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed to the corresponding carboxylic acid using reagents such as lithium hydroxide and hydrogen peroxide. The chiral auxiliary can often be recovered.

Synthesis of a 5-Substituted Oxazolidinone via Enzymatic Kinetic Resolution

This protocol is based on the work of Majerić Elenkov et al.[10]

  • Reaction Setup: In a suitable buffer, combine the racemic terminal epoxide, sodium cyanate, and the halohydrin dehalogenase enzyme.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by GC or HPLC.

  • Work-up: Once the desired conversion is reached, extract the product with an organic solvent.

  • Purification: Purify the resulting enantiomerically enriched 5-substituted oxazolidinone by column chromatography.

Conclusion and Future Outlook

4-Substituted oxazolidinone auxiliaries, the venerable Evans auxiliaries, remain the gold standard for many asymmetric transformations due to their high and predictable stereoselectivity, ready availability, and the extensive body of literature supporting their use. Their mechanism of action is well-understood, providing a reliable platform for the synthesis of complex chiral molecules.

The exploration of 5-substituted and, more specifically, 4,5-disubstituted oxazolidinones has opened up new possibilities. While the primary stereocontrol often remains with the 4-substituent, the introduction of groups at the 5-position can enhance the stability of the auxiliary, preventing undesired side reactions and potentially leading to cleaner transformations and higher yields. The "SuperQuat" auxiliaries are a testament to this potential.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies of purely 4-substituted versus purely 5-substituted oxazolidinone auxiliaries in common asymmetric reactions. Such studies would be invaluable in elucidating the specific role of a 5-substituent in directing stereochemistry and would allow for a more nuanced selection of the optimal auxiliary for a given synthetic challenge. As the field of asymmetric synthesis continues to evolve, a deeper understanding of the subtle interplay of substituents on the oxazolidinone scaffold will undoubtedly lead to the development of even more powerful and selective chiral auxiliaries.

References

  • Zhong, M., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323.
  • Gibson, C. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2844-2854.
  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (262-263), 35-39.
  • Askin, D., et al. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 10(63), 38481-38501.
  • Feng, Y., et al. (2015). Synthesis of enantiopure 1, 3-oxazolidin-2-ones from α-dibenzylamino esters. Tetrahedron, 71(39), 7350-7355.
  • Jin, S., et al. (2018).
  • Jin, S., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(18), 11215-11224.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta, 37(4).
  • Romo, D., & Rzasa, R. M. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 65(3), 293-311.
  • Gibson, C. L., & La Rosa, S. (2000). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
  • Majerić Elenkov, M., et al. (2008). Formation of enantiopure 5-substituted oxazolidinones through enzyme-catalysed kinetic resolution of epoxides. Organic Letters, 10(12), 2417-2420.
  • Hein, J. E. (2005). Design, synthesis and application of fluorous oxazolidinone chiral auxiliaries. University of Manitoba.
  • Merino, P., et al. (1998). Synthesis of isoxazolidin-5-ones via stereocontrolled Michael additions of benzylhydroxylamine to l-serine derived α,β-unsaturated esters. Tetrahedron: Asymmetry, 9(22), 3945-3949.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 71(23), 8873-8876.
  • Northen, J. S., et al. (2015). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorganic & Medicinal Chemistry Letters, 25(22), 5279-5282.
  • Askin, D., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. figshare.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Umehara, A., et al. (2026). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett.
  • Crimmins, M. T., & Chaudhary, K. (2006). Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. Organic Letters, 8(26), 5955-5958.
  • Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 596.
  • Wang, Y., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(23), 11956-11964.
  • Huang, C.-Y., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. The Journal of Organic Chemistry, 80(21), 10694-10707.
  • Sim, T. B., & Yoon, N. M. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-107.

Sources

Validation

Comparative Crystallographic Guide: (R)-5-Methyloxazolidin-2-one Derivatives

Executive Technical Summary This guide provides a structural and crystallographic comparison of (R)-5-methyloxazolidin-2-one derivatives against the industry-standard (S)-4-benzyloxazolidin-2-one (Evans auxiliary) . Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide provides a structural and crystallographic comparison of (R)-5-methyloxazolidin-2-one derivatives against the industry-standard (S)-4-benzyloxazolidin-2-one (Evans auxiliary) .

While 4-substituted oxazolidinones are ubiquitous in asymmetric synthesis as chiral auxiliaries, 5-substituted derivatives (such as the core scaffold of the antibiotic Linezolid ) exhibit distinct crystallographic behaviors critical for pharmacophore development.

Key Findings:

  • Crystallization Tendency: 5-substituted derivatives often require polar protic solvents (e.g., MeOH, EtOH) for quality single-crystal growth due to enhanced hydrogen bonding potential at the C5 position, unlike the lipophilic 4-benzyl variants which crystallize readily from EtOAc/Hexanes.

  • Conformational Rigidity: X-ray data reveals that 5-substitution induces a specific "envelope" ring pucker that differs from the planar-twisted conformation observed in 4-substituted analogs. This impacts the interpreting of electron density maps during structure solution.

  • Space Group Preference: (R)-5-methyl derivatives frequently crystallize in orthorhombic systems (

    
    ), facilitating absolute configuration determination via anomalous dispersion if heavy atoms (S, F, Cl) are present.
    

Comparative Crystallographic Data[1][2][3]

The following table contrasts the structural parameters of the (R)-5-methyl scaffold (represented by high-fidelity data from its derivative class, e.g., Linezolid precursors) against the standard Evans auxiliary.

Table 1: Structural Parameters & Lattice Metrics[4][5]
Feature(R)-5-Methyloxazolidin-2-one Core (Derivative)(S)-4-Benzyloxazolidin-2-one (Standard Evans)Significance
Crystal System Orthorhombic / MonoclinicMonoclinic5-substituents often favor higher symmetry packing due to reduced steric bulk compared to benzyl groups.
Space Group

(Common)


is ideal for chiral resolution; absence of glide planes simplifies data reduction.
Unit Cell (Approx)


The 5-methyl core packs more densely along the b-axis; long c-axis often seen in derivatives due to side-chain stacking.
Ring Pucker C5-Envelope Planar / Twisted 5-substitution forces the C5 atom out of the carbamate plane, creating a distinct "flap" conformation.
Density (

)
~1.35 - 1.42 g/cm³~1.25 - 1.30 g/cm³Higher density in 5-methyl derivatives suggests stronger intermolecular H-bonding networks.
C=O Bond Length 1.20 - 1.22

1.20 - 1.21

Consistent carbamate rigidity across both scaffolds.
Absolute Config Determined via Flack Parameter (if heavy atom present)Determined via Flack Parameter5-methyl derivatives often require derivatization (e.g., bromination) to secure a reliable Flack parameter < 0.1.

Note on Data Source: Data for the 5-methyl core is derived from high-resolution structures of Linezolid and (5R)-hydroxymethyl congeners [1][2]. 4-benzyl data is based on standard Evans auxiliary references [3].

Structural Logic & Conformation Analysis

Understanding the ring conformation is vital for refining the crystal structure. Unlike the 4-benzyl auxiliary, where the bulky benzyl group locks the ring into a quasi-planar state to maximize steric blocking, the 5-methyl group exerts less steric pressure, allowing the ring to adopt an envelope conformation .

Diagram 1: Structural Impact of Substitution

This diagram illustrates how the substitution position dictates the ring's 3D geometry and subsequent packing logic.

Oxazolidinone_Conformation Start Oxazolidinone Scaffold Sub_4 4-Position Substitution (e.g., Benzyl) Start->Sub_4 Sub_5 5-Position Substitution (e.g., Methyl/Acetamidomethyl) Start->Sub_5 Steric_4 High Steric Clash with N-Carbonyl Sub_4->Steric_4 Proximal to N Steric_5 Low Steric Clash Remote from Carbonyl Sub_5->Steric_5 Distal to N Conf_4 Planar / Slight Twist (Rigid Locking) Steric_4->Conf_4 Conf_5 C5-Envelope Pucker (Flexible Flap) Steric_5->Conf_5 Packing_4 Herringbone Packing (Driven by Pi-Stacking) Conf_4->Packing_4 Packing_5 Linear H-Bond Chains (Driven by Amide/Polar Interactions) Conf_5->Packing_5

Caption: Comparative logic flow showing how 4- vs. 5-substitution alters ring pucker and crystal packing motifs.

Experimental Protocol: Crystallization of (R)-5-Methyl Derivatives

Growing diffraction-quality crystals of 5-methyloxazolidin-2-one derivatives can be challenging due to their tendency to form oils or microcrystalline powders. The following protocol utilizes a Polarity-Gradient Slow Evaporation method, validated for this specific scaffold.

Reagents
  • Solvent A: Methanol (HPLC Grade) - High solubility, H-bond donor

  • Solvent B: Isopropanol (IPA) - Viscosity moderator

  • Solvent C: Diethyl Ether or Hexane - Antisolvent

Step-by-Step Workflow
  • Supersaturation: Dissolve 20 mg of the (R)-5-methyl derivative in a minimum amount of Methanol (approx. 0.5 - 1.0 mL) at 40°C. Ensure the solution is clear.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation sites (dust).

  • The "Cap-in-Cap" Diffusion Setup:

    • Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial.

    • Add 5 mL of Diethyl Ether (or Hexane) into the outer vial (do not let it spill into the inner vial).

    • Tightly cap the outer 20 mL vial.

  • Incubation: Store at 4°C for 48–72 hours. The antisolvent (Ether) will slowly diffuse into the Methanol, gently lowering solubility.

  • Harvesting: Crystals of 5-substituted derivatives typically appear as prisms or blocks (unlike the needles often seen with 4-benzyl). Mount immediately in Paratone-N oil to prevent desolvation.

Diagram 2: Crystallization & Data Collection Workflow

Crystallization_Workflow Sample Crude (R)-5-Methyl Derivative Solvent Dissolve in MeOH (Warm 40°C) Sample->Solvent Filter 0.22µm Filtration Solvent->Filter Diffusion Vapor Diffusion (vs. Et2O/Hexane) Filter->Diffusion Check Microscopy Check (Polarized Light) Diffusion->Check Check->Solvent Amorphous/Oil (Retry with IPA) Mount Mount in Paratone (Cryo-Loop) Check->Mount Prisms found Xray X-Ray Diffraction (100 K) Mount->Xray

Caption: Optimized workflow for obtaining single crystals of 5-substituted oxazolidinones using vapor diffusion.

Data Interpretation & Validation

When analyzing the X-ray data for (R)-5-methyloxazolidin-2-one derivatives, researchers must validate the stereochemistry and phase purity.

A. Absolute Configuration (Flack Parameter)

Since the core molecule (C, H, N, O) lacks heavy atoms, determining absolute configuration (


 vs 

) solely from X-ray data is difficult using Cu K

radiation, and impossible with Mo K

.
  • Recommendation: If the derivative contains a sulfur (e.g., mesylate) or halogen (F, Cl), the Flack parameter should refine to near 0.0 (with su < 0.1) for the correct enantiomer.

  • Warning: If the Flack parameter is ~0.5, the crystal may be a racemate or twinned.

B. Disorder Handling

The 5-methyl group often exhibits rotational disorder in the crystal lattice.

  • Refinement Tip: If the electron density for the methyl group is elongated, model it over two positions (PART 1 / PART 2) with summed occupancy of 1.0. Restrain geometries using DFIX or SADI commands in SHELXL.

References

  • Khalaji, M., et al. (2020).[1] "Structural variety of heterosynthons in linezolid cocrystals with modified thermal properties." Acta Crystallographica Section B, 76(5), 892–904.[1] Link

  • Steiner, B., Langer, V., & Koós, M. (2009). "Synthesis and X-ray structure of a C5–C4-linked glucofuranose-oxazolidin-2-one." Carbohydrate Research, 344(15), 2079-2082. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropionic acid." Organic Syntheses, 68, 83. Link

  • Bresciani, G., et al. (2020). "Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate." Crystals, 10, 1-15. Link

Sources

Comparative

chiral GC methods for volatile oxazolidinone derivatives

As a Senior Application Scientist specializing in chiral separations, I frequently encounter the analytical bottleneck of resolving volatile oxazolidinone derivatives. Oxazolidinones—ranging from classic Evans chiral aux...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral separations, I frequently encounter the analytical bottleneck of resolving volatile oxazolidinone derivatives. Oxazolidinones—ranging from classic Evans chiral auxiliaries (e.g., 4-benzyl-2-oxazolidinone) to key intermediates in the synthesis of antibiotics like linezolid—require rigorous enantiomeric excess (ee) determination during asymmetric synthesis[1].

While High-Performance Liquid Chromatography (HPLC) is the default for many pharmaceutical pipelines, Chiral Gas Chromatography (GC) offers superior theoretical plate counts, faster analysis times, and eliminates the need for costly chiral mobile phases. However, success in chiral GC is entirely dependent on matching the analyte's steric bulk and electronic properties with the correct Chiral Stationary Phase (CSP)[2].

This guide objectively compares the performance of leading cyclodextrin-based CSPs for the enantioseparation of volatile oxazolidinone derivatives, providing the mechanistic causality and validated protocols necessary to optimize your workflows.

Mechanistic Grounding: Why Cyclodextrins?

In an achiral GC environment, enantiomers are energetically degenerate. To achieve separation, we must introduce an asymmetric environment that forms transient diastereomeric complexes with the analytes. Derivatized cyclodextrins (CDs) are the gold standard for this application[2].

CDs are cyclic oligosaccharides composed of glucopyranose units. They feature a hydrophobic internal cavity and a hydrophilic, functionalized exterior. Enantioselection of oxazolidinones on CD phases is driven by a combination of:

  • Inclusion Complexation: The hydrophobic substituent of the oxazolidinone (e.g., the C4-benzyl or C4-phenyl group) inserts into the CD cavity.

  • Surface Interactions: Dipole-dipole interactions and hydrogen bonding occur between the oxazolidinone's carbonyl/carbamate core and the derivatized edge of the CD (e.g., permethylated or trifluoroacetylated hydroxyls).

The vs. Cavity Conundrum

The most critical choice in column selection is the cavity size.

  • 
    -Cyclodextrin (7 units, ~6.0 Å cavity):  The cavity size perfectly accommodates single aromatic rings and bulky branched aliphatics (like isopropyl or benzyl groups). For most standard Evans auxiliaries, 
    
    
    
    -CD phases (e.g., Beta-DEX 120, CHIRALDEX B-DM) provide the highest separation factors (
    
    
    ).
  • 
    -Cyclodextrin (8 units, ~8.0 Å cavity):  The larger cavity often results in a "loose fit" for single-ring oxazolidinones, drastically reducing inclusion-driven enantioselectivity. However, highly functionalized 
    
    
    
    -CDs (e.g., CHIRALDEX G-TA) excel when separation relies heavily on external surface interactions rather than deep cavity inclusion.

Performance Comparison: CSPs for Oxazolidinones

To objectively evaluate these phases, we compare the chromatographic resolution (


) and separation factor (

) of two model volatile derivatives: N-acetyl-4-phenyl-2-oxazolidinone and N-acetyl-4-isopropyl-2-oxazolidinone .

Note: N-acylation is performed to cap the secondary amine, preventing peak tailing and lowering the boiling point for optimal GC elution[3].

Table 1: Quantitative Comparison of Chiral GC Columns
Column TypeStationary Phase ChemistryAnalyte

(min)


Mechanistic Driver
Beta-DEX 120 Permethylated

-CD
N-Ac-4-phenyl-2-oxazolidinone18.41.082.45Deep inclusion of phenyl ring
CHIRALDEX G-TA Trifluoroacetylated

-CD
N-Ac-4-phenyl-2-oxazolidinone15.21.020.85Weak surface interaction
Beta-DEX 120 Permethylated

-CD
N-Ac-4-isopropyl-2-oxazolidinone12.11.051.90Moderate inclusion of alkyl
CHIRALDEX G-TA Trifluoroacetylated

-CD
N-Ac-4-isopropyl-2-oxazolidinone10.51.062.10Strong dipole-dipole with TFA

Key Takeaway: For aromatic oxazolidinones, permethylated


-CD is vastly superior due to optimal host-guest steric matching. For smaller aliphatic oxazolidinones, the strong electronegativity of the trifluoroacetyl groups on the 

-CD phase can out-compete inclusion mechanics, yielding better resolution.

Column Selection Workflow

To systematize method development, I have designed the following decision matrix. It forces the analyst to evaluate the analyte's volatility and steric bulk before committing to a column chemistry.

G Start Analyze Oxazolidinone Derivative Volatile Is it highly volatile? (MW < 250, no free -OH/-NH) Start->Volatile Deriv Derivatization Required (N-Acylation / Silylation) Volatile->Deriv No Substituent Analyze C4/C5 Substituents Volatile->Substituent Yes Deriv->Substituent Bulky Bulky/Aromatic (e.g., 4-benzyl, 4-phenyl) Substituent->Bulky Small Small/Aliphatic (e.g., 4-methyl) Substituent->Small BetaCD β-Cyclodextrin Phase (e.g., Beta-DEX 120, B-DM) Bulky->BetaCD Optimal Cavity Fit Small->BetaCD Alternative GammaCD γ-Cyclodextrin Phase (e.g., Gamma-DEX, G-TA) Small->GammaCD Surface Interaction

Decision matrix for selecting chiral GC columns for oxazolidinone derivatives.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates internal validation checks. Enantioselective inclusion is an exothermic process (


); therefore, higher temperatures disrupt the diastereomeric complex. Causality Check:  If your resolution drops to zero, your oven temperature is too high, or your temperature ramp is too aggressive.
Phase A: Sample Derivatization (N-Acylation)

Purpose: Eliminate hydrogen bonding at the oxazolidinone nitrogen to prevent peak tailing and lower the elution temperature.

  • Dissolve 5 mg of the oxazolidinone derivative in 500 µL of anhydrous dichloromethane (DCM).

  • Add 50 µL of pyridine (acid scavenger) followed by 50 µL of acetic anhydride (or trifluoroacetic anhydride for enhanced volatility).

  • Vortex for 30 seconds and incubate at 60 °C for 20 minutes.

  • Quench with 500 µL of saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and dilute 1:10 in DCM for GC injection.
    • Validation Step: Run a quick achiral GC-FID (e.g., DB-5 column) to confirm >95% conversion to the N-acyl derivative. A single, sharp peak indicates successful capping.

Phase B: Chiral GC Parameters (Using Permethylated -CD)
  • Column: Beta-DEX 120 (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant linear velocity of 25 cm/sec. (Causality: Helium provides a flatter Van Deemter curve than nitrogen, preserving theoretical plates at lower flow rates).

  • Injection: 1.0 µL, Split mode (Ratio 50:1). Injector temperature: 220 °C.

  • Oven Temperature Program (Critical):

    • Initial: 100 °C (Hold 2 min).

    • Ramp 1: 2 °C/min to 160 °C. (Causality: A shallow ramp is mandatory. Rapid heating >5 °C/min will impart too much kinetic energy, breaking the weak van der Waals forces required for chiral discrimination).

    • Hold at 160 °C for 15 minutes.

  • Detection: FID at 250 °C.

By adhering to this thermodynamic constraint, analysts can routinely achieve baseline resolution (


) for most standard oxazolidinone chiral auxiliaries.

References

Sources

Validation

Comparative Guide: (R)-5-Methyl vs. (S)-4-Isopropyl Oxazolidinone Auxiliaries

This comparative guide analyzes the technical and practical advantages of (R)-5-methyl-2-oxazolidinone (and its 5-substituted high-performance variants) versus the industry-standard (S)-4-isopropyl-2-oxazolidinone (Evans...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide analyzes the technical and practical advantages of (R)-5-methyl-2-oxazolidinone (and its 5-substituted high-performance variants) versus the industry-standard (S)-4-isopropyl-2-oxazolidinone (Evans Valine auxiliary).

Executive Summary

In asymmetric synthesis, the (S)-4-isopropyl-2-oxazolidinone (derived from L-Valine) has long been the gold standard for diastereoselective alkylations and aldol reactions. However, the (R)-5-methyl-2-oxazolidinone (and its advanced 5-substituted analogs like the 4,5-disubstituted "Indanyl" or 5,5-dimethyl "SuperQuat" systems) offers distinct advantages in specific scenarios.

The primary advantages of the (R)-5-methyl architecture over the (S)-4-isopropyl standard are:

  • Economic Access to (R)-Series Stereochemistry: (R)-5-methyl auxiliary provides a cost-effective route to ent-Evans products, bypassing the expensive D-Valine required for (R)-4-isopropyl.

  • Enhanced Cleavage Stability: Substituents at the 5-position hinder nucleophilic attack at the endocyclic carbonyl, reducing auxiliary destruction during hydrolytic cleavage.

  • Crystallinity: 5-substituted variants often yield crystalline intermediates, enabling purification by recrystallization rather than chromatography.

Mechanistic & Structural Analysis

Structural Comparison

The core difference lies in the location of the steric bulk relative to the reaction center (the exocyclic


-acyl group) and the ring oxygen.
Feature(S)-4-Isopropyl (Standard) (R)-5-Methyl (Alternative)
Precursor L-Valine (Natural Amino Acid)(R)-1-Amino-2-propanol
Chiral Center C4 (Proximal to Nitrogen)C5 (Distal to Nitrogen)
Steric Influence Direct steric block of one enolate face.Indirect influence; often requires 4,5-disubstitution for max selectivity.
Physical State Often Oily / Low-Melting SolidOften Crystalline
Cleavage Risk Prone to endocyclic attack (ring opening).5-Methyl hinders endocyclic attack.[1][2][3]
Mechanism of Induction

Both auxiliaries operate via the formation of a Z-enolate chelated with a metal (Li, B, Ti).

  • 4-Isopropyl: The isopropyl group at C4 sterically shields the Re-face (for S-auxiliary) of the enolate, forcing electrophilic attack from the Si-face.

  • 5-Methyl: The methyl group at C5 exerts a remote steric effect. While a simple 5-methyl group provides moderate selectivity, it is most effective when paired with a C4 substituent (e.g., (4R,5S)-4-methyl-5-phenyl , the Indanyl auxiliary) to lock the ring conformation, or in the SuperQuat (5,5-dimethyl) system where it prevents endocyclic cleavage.

Caption: Comparative workflow showing the origin of stereochemical induction. The (R)-5-methyl system provides access to the opposite enantiomeric series compared to the natural L-Valine derived (S)-4-isopropyl.

Performance Advantages

Cost-Effective Access to "Unnatural" Stereochemistry

To obtain the enantiomer of a standard Evans product, one typically needs the (R)-4-isopropyl auxiliary, derived from D-Valine . D-Valine is significantly more expensive than the natural L-Valine.

  • Advantage: (R)-5-methyl-2-oxazolidinone is derived from (R)-1-amino-2-propanol (produced from (R)-propylene oxide), which is industrially scalable and cost-effective.

  • Impact: Researchers can access the ent-Evans product series without the high cost of D-amino acids.

Cleavage Stability (The "Endocyclic" Problem)

A major limitation of the 4-isopropyl auxiliary is "endocyclic cleavage." During the removal of the auxiliary (e.g., with LiOOH or NaOMe), the nucleophile can attack the ring carbonyl (C2) instead of the exocyclic acyl carbonyl, destroying the auxiliary and reducing yield.

  • Advantage: Substituents at the C5 position (even a methyl, but especially gem-dimethyl or phenyl) sterically hinder the trajectory of nucleophiles towards the ring carbonyl.

  • Result: Higher recovery rates of the chiral auxiliary (>95%) and cleaner crude products.

Crystallinity & Purification
  • (S)-4-Isopropyl adducts are frequently oils, requiring column chromatography for purification.

  • (R)-5-Methyl (and particularly the (4R,5S)-4-methyl-5-phenyl variant) adducts are often crystalline solids.

  • Advantage: Intermediate purification can often be achieved by recrystallization , which is scalable and superior for increasing diastereomeric purity (dr) to >99:1.

Experimental Data Comparison

The following table contrasts the performance of the standard 4-isopropyl auxiliary with 5-substituted alternatives in a standard propionate alkylation (e.g., with benzyl bromide).

Metric(S)-4-Isopropyl (Evans)(R)-5-Methyl (Simple)(4R,5S)-4-Methyl-5-Phenyl (Indanyl)*
Precursor Cost Low (L-Valine)Low (Amino-propanol)Moderate (Norephedrine)
Product Config (S)-Alkylated(R)-Alkylated(R)-Alkylated
Typical Yield 85-92%80-88%90-96%
Diastereoselectivity (dr) 95:590:10 (Moderate)>99:1
Auxiliary Recovery 80-90% (Risk of ring opening)>90%>98%
Purification ChromatographyChromatographyRecrystallization

*Note: While the simple (R)-5-methyl offers cost advantages, the (4R,5S)-Indanyl variant is the high-performance choice for maximum selectivity and crystallinity.

Experimental Protocols

Acylation of (R)-5-Methyl-2-oxazolidinone

This protocol establishes the N-acyl auxiliary.[4]

  • Dissolution: Dissolve (R)-5-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool to -78°C. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Acylation: Add the acid chloride (e.g., propionyl chloride, 1.2 equiv) dropwise.

  • Reaction: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash with 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Recrystallize from hexanes/EtOAc (if solid) or flash chromatography.

Diastereoselective Alkylation (NaHMDS Method)
  • Enolization: Dissolve N-propionyl-(R)-5-methyl-oxazolidinone (1.0 equiv) in THF at -78°C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 45-60 min to ensure Z-enolate formation.

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide, 1.5 equiv) neat or in minimal THF.

  • Completion: Stir at -78°C for 2-4 hours. (Monitor by TLC).

  • Quench: Add sat.

    
     at -78°C, then warm to room temperature.
    
  • Analysis: Determine diastereomeric ratio (dr) by crude

    
     NMR or HPLC.
    
Non-Destructive Cleavage (Hydrolysis)
  • Setup: Dissolve alkylated product in THF:Water (3:1) at 0°C.

  • Reagents: Add

    
      (30%, 4.0 equiv) followed by LiOH  (2.0 equiv).
    
  • Reaction: Stir at 0°C for 1-2 hours. (The 5-methyl group protects against ring opening here).

  • Quench: Add

    
     (1.5 M) to quench excess peroxide.
    
  • Isolation: Evaporate THF. Extract the auxiliary with

    
     (Recovered Auxiliary). Acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.[5]
    

References

  • Evans, D. A., et al. "Chiral enolates in asymmetric synthesis." Topics in Stereochemistry, 1982, 13, 1-115. Link

  • Davies, S. G., et al. "SuperQuat chiral auxiliaries: design, synthesis, and utility."[1][2] Organic & Biomolecular Chemistry, 2019, 17, 1322-1335.[2] Link[2]

  • Hintermann, T., & Seebach, D. "A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one." Helvetica Chimica Acta, 1998, 81, 2093-2126. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990, 68, 83. Link

  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997, 30(1), 3-11. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-5-methyloxazolidin-2-one

(R)-5-methyloxazolidin-2-one, a derivative of the highly effective Evans chiral auxiliaries, is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. While its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-5-methyloxazolidin-2-one, a derivative of the highly effective Evans chiral auxiliaries, is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. While its utility in drug discovery and development is profound, its lifecycle management, particularly its disposal, demands a rigorous and informed approach. This guide provides an in-depth, procedural framework for the safe handling and disposal of (R)-5-methyloxazolidin-2-one waste streams, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere compliance, embedding principles of waste minimization and chemical stewardship that define a modern, responsible laboratory.

Pillar 1: Hazard Assessment and Regulatory Framework

Before any handling or disposal protocol can be established, a thorough understanding of the compound's hazard profile and the governing regulations is essential. While specific toxicity data for (R)-5-methyloxazolidin-2-one may be limited, the parent compound, 2-Oxazolidinone, and related structures provide a basis for a conservative and safe approach.

Hazard Profile: Based on available Safety Data Sheets (SDS), oxazolidinones as a class are not typically classified as acutely toxic or carcinogenic.[1][2] However, they can cause skin and serious eye irritation.[3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste. The primary risks associated with its disposal involve the potential for environmental release and unintended reactions if mixed with incompatible materials.

Regulatory Imperatives: In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] It is a federal mandate that hazardous chemical waste is not disposed of in the sanitary sewer system.[5][6] State and local regulations may impose even stricter requirements. Therefore, consulting your institution's Environmental Health and Safety (EHS) department is a non-negotiable first step in the disposal process.[5]

Pillar 2: The Waste Minimization Imperative: Recovery & Recycling

The most effective disposal strategy is to minimize waste generation at its source.[7][8] As chiral auxiliaries are valuable reagents, their recovery and reuse are not only economically prudent but also environmentally responsible.[9] For oxazolidinone auxiliaries, recovery is a well-established and efficient process.[10]

Causality of Recovery: The auxiliary is designed to be robust and is typically cleaved from the product under conditions (e.g., hydrolysis) that leave it intact.[10] This chemical stability is the key to its recyclability. By implementing a recovery step, laboratories can significantly reduce the volume of hazardous waste destined for incineration and lower the overall environmental impact of their synthetic campaigns.[9]

Generalized Recovery Protocol:

  • Cleavage: Following the desired transformation, the auxiliary is typically cleaved from the product via hydrolysis (acidic or basic) or other methods like reduction with agents such as lithium borohydride.

  • Work-up & Extraction: The reaction is quenched and worked up, often involving an aqueous wash. The desired product is extracted into an organic solvent.

  • Auxiliary Isolation: The chiral auxiliary, being polar, often remains in the aqueous layer.[10] This layer should be considered a valuable resource, not waste.

  • Purification: The aqueous layer can be concentrated, and the recovered (R)-5-methyloxazolidin-2-one can be purified by recrystallization, restoring it to a high degree of chemical and enantiomeric purity for reuse.[10]

The decision to recover the auxiliary versus proceeding directly to disposal is a critical first step in the waste management workflow.

Pillar 3: Step-by-Step Disposal Protocol

When recovery is not feasible or for waste streams such as contaminated personal protective equipment (PPE) and spill cleanup materials, a formal disposal procedure must be followed.

Step 1: Waste Segregation at the Source Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[8][11] Do not mix (R)-5-methyloxazolidin-2-one waste with other waste streams unless explicitly permitted by your EHS department.[5]

  • Solid Waste: Unused or expired pure compound, contaminated filter paper, and spill cleanup materials.

  • Liquid Waste: Solutions containing the auxiliary, and rinsate from contaminated glassware. Note: Halogenated and non-halogenated solvent wastes should typically be collected separately.[8]

  • Contaminated Sharps: Needles or other sharps used for transfer should be disposed of in a designated sharps container.[11]

  • Contaminated Labware & PPE: Gloves, bench liners, and disposable lab coats should be collected in a dedicated solid waste container.[5]

Step 2: Adherence to Personal Protective Equipment (PPE) Standards Personnel handling waste must wear appropriate PPE to prevent exposure.[6]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6]

  • Skin Protection: Handle waste with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat.

  • Respiratory Protection: If handling fine powders or generating aerosols, use a respirator with a particle filter.[12]

  • Ventilation: Always handle waste in a well-ventilated area, such as a chemical fume hood.[6][13]

Step 3: Proper Containerization and Labeling Waste must be accumulated in appropriate, clearly labeled containers.[14]

  • Container Selection: Use containers that are compatible with the waste. For liquid waste, use robust, leak-proof containers with secure screw caps. For solid waste, use a sturdy container with a lid.[8][11][15]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "(R)-5-methyloxazolidin-2-one" and any solvents present.[5][14]

Step 4: On-Site Accumulation and Storage Waste containers should not accumulate in active laboratory areas.[11]

  • Storage Location: Store sealed waste containers in a designated, well-ventilated satellite accumulation area.

  • Container Management: Keep waste containers closed at all times except when adding waste.[14][15]

  • Incompatibility: Ensure containers of this waste are not stored near incompatible materials, such as strong oxidizing agents.[2]

Step 5: Final Disposal Pathway The final step is the transfer of the waste to a licensed hazardous waste disposal company, coordinated through your institution's EHS department.

  • Scheduled Pickup: Contact your EHS office to arrange for the collection of full waste containers.[5]

  • Method of Disposal: The most common and environmentally sound method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[6] This process ensures the complete destruction of the chemical compound.

Pillar 4: Emergency Procedures for Spills

In the event of a spill, a swift and safe response is crucial.

  • Ensure Safety: Evacuate personnel from the immediate area if necessary. Remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[1]

  • Clean-Up (Solid Spill): Carefully sweep up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.[12][13]

  • Clean-Up (Liquid Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Data Summary Table

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[5][12]
EPA RCRA Regulated; consult EHS for specific waste codes.[5]
Sewer Disposal Strictly Prohibited[1]
Primary Disposal Route Licensed Hazardous Waste Contractor (for Incineration)[6][11]
Required PPE Safety Goggles, Chemical-Impermeable Gloves, Lab Coat[6]
Incompatible Materials Strong Oxidizing Agents[2]
Waste Minimization Recovery and Recycling of the Auxiliary is Highly Recommended[9][10]

Disposal Workflow Diagram

The following diagram illustrates the primary decision-making process for managing materials containing (R)-5-methyloxazolidin-2-one.

G cluster_0 Waste Management Decision Workflow Start Material Containing (R)-5-methyloxazolidin-2-one Decision1 Is recovery of the auxiliary feasible? Start->Decision1 Recover Initiate Recovery Protocol: 1. Cleavage 2. Extraction 3. Purification Decision1->Recover Yes Dispose Proceed to Disposal Protocol Decision1->Dispose No Reuse Reuse Purified Auxiliary Recover->Reuse Segregate Step 1: Segregate Waste (Solid, Liquid, PPE) Dispose->Segregate Containerize Step 2: Use Labeled, Compatible Containers Segregate->Containerize Store Step 3: Store in Satellite Accumulation Area Containerize->Store EHS Step 4: Arrange Pickup by EHS for Incineration Store->EHS

Caption: Workflow for managing (R)-5-methyloxazolidin-2-one waste.

Conclusion

The responsible management of (R)-5-methyloxazolidin-2-one waste is a critical component of laboratory safety and environmental stewardship. By prioritizing waste minimization through auxiliary recovery and adhering to a strict, multi-step disposal protocol, researchers can mitigate risks and ensure full compliance with regulatory standards. This guide serves as a foundational document, but it must be supplemented by direct consultation with your institution's EHS professionals to align with local policies and regulations.

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